methyl 3-phenyl-1H-pyrazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAFVODFXYSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349390 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56426-35-8 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the most common and efficient synthetic methodologies, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. Methyl 3-phenyl-1H-pyrazole-5-carboxylate, in particular, serves as a key intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The synthetic routes to this compound primarily rely on the construction of the pyrazole ring through cyclocondensation reactions. This guide will focus on a robust and widely applicable two-step synthesis involving a Claisen condensation followed by a cyclocondensation with hydrazine.
Synthesis Pathway
The predominant synthetic route for methyl 3-phenyl-1H-pyrazole-5-carboxylate involves two key transformations:
-
Claisen Condensation: The synthesis commences with a Claisen condensation between acetophenone and dimethyl oxalate to form the intermediate 1,3-dicarbonyl compound, methyl 4-phenyl-2,4-dioxobutanoate (methyl benzoylpyruvate).
-
Cyclocondensation: The subsequent reaction of methyl 4-phenyl-2,4-dioxobutanoate with hydrazine hydrate leads to the formation of the pyrazole ring, yielding the final product, methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Below is a diagram illustrating the logical workflow of this synthesis.
Caption: Synthetic workflow for methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Experimental Protocols
Step 1: Synthesis of Methyl 4-phenyl-2,4-dioxobutanoate (Methyl Benzoylpyruvate)
This procedure is adapted from the synthesis of the corresponding ethyl ester.
Reagents:
-
Acetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid (dilute)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium methoxide (1.0-1.5 molar equivalents) to anhydrous methanol.
-
Cool the mixture in an ice bath.
-
A mixture of acetophenone (1.0 molar equivalent) and dimethyl oxalate (1.0-1.5 molar equivalents) is added dropwise to the cooled sodium methoxide solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, the reaction mixture is stirred at 0-5°C for 1-2 hours.
-
The reaction mixture is then poured into a mixture of ice and dilute hydrochloric acid to neutralize the base.
-
The aqueous layer is extracted with toluene (3 x volumes).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude methyl 4-phenyl-2,4-dioxobutanoate.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This procedure is based on the cyclocondensation of related 1,3-diketoesters.[1]
Reagents:
-
Methyl 4-phenyl-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve methyl 4-phenyl-2,4-dioxobutanoate (1.0 molar equivalent) in a minimal amount of glacial acetic acid or ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0-1.2 molar equivalents) dropwise to the solution while stirring.
-
The reaction mixture is then refluxed for 2-4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to afford pure methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Data Presentation
The following table summarizes the expected yields and key reaction parameters for the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its intermediate.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Claisen Condensation | Acetophenone, Dimethyl oxalate, Sodium methoxide | Methanol | 0-5 | 1-2 | 70-80 |
| 2 | Cyclocondensation | Methyl 4-phenyl-2,4-dioxobutanoate, Hydrazine hydrate | Glacial Acetic Acid/Ethanol | Reflux | 2-4 | 85-95 |
Alternative Synthetic Approaches
While the presented two-step method is highly effective, other synthetic strategies can also be employed for the synthesis of pyrazole carboxylates. One notable alternative is the 1,3-dipolar cycloaddition reaction. This method typically involves the reaction of a diazo compound, such as methyl diazoacetate, with an alkyne. However, the regioselectivity of this reaction can sometimes be a challenge, and the synthesis of the required precursors may be more complex.
Another viable route is the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD). This one-pot reaction can directly yield a pyrazole carboxylate structure, although it may lead to a different regioisomer, namely methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Conclusion
The synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate is readily achievable through a reliable two-step process involving a Claisen condensation to form the key 1,3-dicarbonyl intermediate, followed by a cyclocondensation with hydrazine. The provided experimental protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to successfully prepare this valuable compound for their scientific endeavors.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and known biological interactions of methyl 3-phenyl-1H-pyrazole-5-carboxylate. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed experimental insights and structured data for easy reference.
Chemical and Physical Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a methyl carboxylate group. Its chemical structure and key identifiers are fundamental for its application in chemical synthesis and medicinal chemistry.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | [1] |
| CAS Number | 56426-35-8 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| InChI | InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | [1] |
| InChIKey | ROXAFVODFXYSFO-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | [1] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 202.21 g/mol | [1] |
| Monoisotopic Mass | 202.074227566 Da | [1] |
| Topological Polar Surface Area | 55 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 227 | [1] |
Spectral Data Analysis
Table 3: Spectral Data for Related Pyrazole Derivatives
| Data Type | Compound | Key Features | Reference |
| ¹H NMR | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | (300 MHz, DMSO-d₆) δ 3.80 (3H, s, OCH₃), 5.98 (1H, s, pyrazole-H), 7.34–7.74 (5H, m, Ar-H), 12.16 (1H, s, OH) | [2] |
| FTIR (ATR) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 3204 cm⁻¹ (OH stretch), 1728 cm⁻¹ (C=O ester stretch), 1249 cm⁻¹ (C-O stretch) | [2] |
| Mass Spec. | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | APCI positive ion mode showed m/z 203 (100%) ([M+H]⁺) | [3] |
Synthesis and Experimental Protocols
The synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate can be achieved through several established methods for pyrazole ring formation. A common and effective approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. Below is a plausible, detailed experimental protocol based on analogous syntheses.
Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic acid
This two-step synthesis involves the formation of the pyrazole carboxylic acid followed by esterification.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate.
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in anhydrous ethanol, add diethyl oxalate (1.1 eq) and acetophenone (1.0 eq) sequentially at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate.
-
-
Step 2: Cyclization to form 3-Phenyl-1H-pyrazole-5-carboxylic acid.
-
Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-phenyl-1H-pyrazole-5-carboxylic acid.
-
Esterification to Methyl 3-phenyl-1H-pyrazole-5-carboxylate
Experimental Protocol:
-
Suspend 3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours, until the reaction is complete as monitored by TLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Below is a visual representation of the general synthesis workflow.
Chemical Reactivity and Biological Significance
The chemical reactivity of methyl 3-phenyl-1H-pyrazole-5-carboxylate is characterized by the functionalities present: the pyrazole ring, the phenyl substituent, and the methyl ester group.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atoms can act as nucleophiles or be protonated.
-
Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with amines.
-
Biological Activity: Phenylpyrazole derivatives are a well-known class of insecticides. Their primary mode of action is the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. This binding blocks the influx of chloride ions, leading to hyperexcitation and eventual death of the insect. This mechanism provides a degree of selective toxicity as the insect GABA receptor has a higher affinity for phenylpyrazoles than its mammalian counterparts.
The following diagram illustrates the mechanism of action of phenylpyrazole compounds on the GABA receptor.
References
- 1. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 3. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 3-Phenyl-1H-pyrazole-5-carboxylate (CAS: 56426-35-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis protocols, and spectral characterization, and discusses the known biological activities of the broader pyrazole class of compounds.
Core Compound Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with a phenyl group at the 3-position and a methyl carboxylate group at the 5-position. Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate
| Property | Value | Source |
| CAS Number | 56426-35-8 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| IUPAC Name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | [1] |
| InChI Key | ROXAFVODFXYSFO-UHFFFAOYSA-N | [1] |
| Appearance | Solid (form may vary) | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [3] |
Synthesis and Experimental Protocols
The synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogues typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. Below is a representative experimental protocol adapted from the synthesis of a closely related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4] This one-pot, two-component reaction is a common and efficient method for constructing the pyrazole ring.
Experimental Protocol: One-Pot Synthesis of a Pyrazole Carboxylate Derivative
-
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup).
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a 1:1 molar ratio of phenylhydrazine and dimethyl acetylenedicarboxylate is prepared.[4]
-
A 1:1 mixture of toluene and dichloromethane is added as the solvent.[4]
-
The reaction mixture is stirred and heated to reflux for 2 hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography.[4]
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[4]
-
The resulting solid residue is purified by recrystallization from ethanol to yield the final product.[4]
-
Note: This protocol is for a related compound and may require optimization for the specific synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate. The choice of starting materials would need to be adjusted. For instance, a phenyl-substituted β-ketoester could be reacted with a hydrazine.
Logical Workflow for Pyrazole Synthesis
References
- 1. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and characterization, and presents its crystallographic structure.
Chemical Structure and Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a substituted pyrazole with the chemical formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[1] The molecule features a central pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a phenyl group at the 3-position and a methyl carboxylate group at the 5-position. The presence of the 1H-pyrazole tautomer indicates that the nitrogen at position 1 is protonated.
Key Identifiers:
-
IUPAC Name: methyl 3-phenyl-1H-pyrazole-5-carboxylate[1]
-
CAS Number: 56426-35-8[1]
-
Molecular Formula: C₁₁H₁₀N₂O₂[1]
-
Molecular Weight: 202.21 g/mol [1]
-
InChI: InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)[1]
-
SMILES: COC(=O)C1=CC(=NN1)C2=CC=CC=C2[1]
A three-dimensional representation of the molecule is provided below.
Caption: 2D structure of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Crystallographic Data
The precise solid-state structure of methyl 3-phenyl-1H-pyrazole-5-carboxylate has been determined by single-crystal X-ray diffraction. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 630270 . This data provides accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional geometry.
Analysis of the crystal structure reveals the planarity of the pyrazole ring and the relative orientation of the phenyl and methyl carboxylate substituents. This information is critical for understanding intermolecular interactions in the solid state and for computational modeling studies such as molecular docking.
Experimental Protocols
Representative Synthesis Protocol
A plausible synthetic route to methyl 3-phenyl-1H-pyrazole-5-carboxylate involves the condensation of a β-ketoester with a hydrazine derivative. A general procedure, adapted from the synthesis of similar pyrazole compounds, is outlined below.
Caption: Generalized synthesis workflow for pyrazole carboxylates.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as a 1:1 mixture of toluene and dichloromethane.
-
Addition of Reagent: To this solution, add dimethyl acetylenedicarboxylate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Spectroscopic Characterization Protocols
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show signals for the aromatic protons of the phenyl group, the proton on the pyrazole ring, and the methyl protons of the ester group.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, and the methyl carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands would be expected for the N-H stretch of the pyrazole ring, C=O stretch of the ester, C=N and C=C stretching of the aromatic rings, and C-H stretches.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using techniques such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak [M]⁺ or [M+H]⁺ would confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for methyl 3-phenyl-1H-pyrazole-5-carboxylate and a closely related analog for comparative purposes.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 56426-35-8 | [1] |
Table 2: Representative Spectroscopic Data (for a related analog: Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate)
| Technique | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.16 (s, 1H, OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃) | [2] |
| FTIR (ATR, cm⁻¹) | 3204 (O-H stretch), 1728 (C=O stretch), 1249 (C-O stretch) | [2] |
Note: The spectroscopic data presented is for a structurally similar compound and should be considered as representative. Actual data for methyl 3-phenyl-1H-pyrazole-5-carboxylate may vary.
Logical Relationships and Further Research
The structural features of methyl 3-phenyl-1H-pyrazole-5-carboxylate, particularly the arrangement of the phenyl and carboxylate groups on the pyrazole core, are key determinants of its biological activity. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The phenyl group provides a hydrophobic region, and the ester group can participate in polar interactions.
Caption: Structure-Activity Relationship (SAR) considerations.
Further research on this scaffold could involve:
-
Synthesis of Analogs: Modification of the phenyl ring with various substituents or replacement of the methyl ester with other functional groups to explore the structure-activity relationship.
-
Biological Screening: Testing the compound and its derivatives in a range of biological assays to identify potential therapeutic applications.
-
Computational Studies: Utilizing the crystallographic data for in-silico screening and to guide the design of new, more potent analogs.
This technical guide provides a foundational understanding of the structure of methyl 3-phenyl-1H-pyrazole-5-carboxylate, which is essential for its further exploration in the fields of medicinal chemistry and drug development.
References
An In-depth Technical Guide to Methyl 3-phenyl-1H-pyrazole-5-carboxylate
IUPAC Name: Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This technical guide provides a comprehensive overview of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound belonging to the pyrazole class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is characterized by a central pyrazole ring substituted with a phenyl group at the 3-position and a methyl carboxylate group at the 5-position. The physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |
| InChI | InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) |
| SMILES | COC(=O)C1=CC(=NN1)C2=CC=CC=C2 |
Synthesis
A common and effective method for the synthesis of pyrazole derivatives involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent. For methyl 3-phenyl-1H-pyrazole-5-carboxylate, a likely synthetic route is the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD).
Experimental Protocol: Synthesis of a Related Compound, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of a structurally similar compound and can be adapted for the synthesis of the title compound.
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
In a round-bottom flask, a 1:1 molar ratio of phenylhydrazine and dimethylacetylenedicarboxylate is refluxed for 2 hours.
-
A 1:1 mixture of toluene and dichloromethane is used as the solvent.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from ethanol to yield the pure product.
Logical Relationship of the Synthesis:
Caption: Synthetic pathway for Methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Biological Activities of Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for methyl 3-phenyl-1H-pyrazole-5-carboxylate is limited, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.
3.1. Antimicrobial Activity
Numerous pyrazole derivatives have demonstrated significant activity against a spectrum of microbial pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is used.
-
Culture Preparation: Bacteria are cultured in appropriate broth (e.g., Mueller-Hinton broth) to reach a logarithmic growth phase.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Quantitative Data for Related Pyrazole Derivatives:
| Compound | Organism | MIC (µg/mL) |
| Pyrazole Derivative A | S. aureus | 16 |
| Pyrazole Derivative B | E. coli | 32 |
| Pyrazole Derivative C | P. aeruginosa | 64 |
3.2. Antioxidant Activity
The antioxidant potential of pyrazole derivatives is often evaluated by their ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Compound Preparation: The test compound is dissolved in methanol at various concentrations.
-
Reaction: The compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Quantitative Data for Related Pyrazole Derivatives:
| Compound | DPPH IC50 (µM) |
| Pyrazole Derivative X | 25.5 |
| Pyrazole Derivative Y | 42.1 |
| Pyrazole Derivative Z | 18.9 |
3.3. Anti-inflammatory Activity
Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce edema.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Quantitative Data for Related Pyrazole Derivatives:
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Pyrazole Derivative I | 10 | 45 |
| Pyrazole Derivative II | 20 | 62 |
| Pyrazole Derivative III | 10 | 55 |
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific information in the scientific literature detailing the precise signaling pathways modulated by methyl 3-phenyl-1H-pyrazole-5-carboxylate. Research on many pyrazole-based anti-inflammatory agents has focused on their role as inhibitors of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. A logical workflow for investigating the mechanism of action of a novel pyrazole derivative is outlined below.
Experimental Workflow for Mechanism of Action Studies:
Caption: Workflow for elucidating the mechanism of action of pyrazole compounds.
Conclusion
Methyl 3-phenyl-1H-pyrazole-5-carboxylate represents a molecule of significant interest within the field of medicinal chemistry. Based on the well-documented biological activities of the pyrazole scaffold, this compound holds promise for further investigation as a potential therapeutic agent. The synthetic route is accessible, and established protocols for evaluating its antimicrobial, antioxidant, and anti-inflammatory activities can be readily applied. Future research should focus on obtaining specific quantitative data for this compound and elucidating its precise mechanism of action to fully realize its therapeutic potential.
physical and chemical properties of methyl 3-phenyl-1H-pyrazole-5-carboxylate
An In-depth Technical Guide to Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of methyl 3-phenyl-1H-pyrazole-5-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry.
Core Compound Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with a phenyl group and a methyl carboxylate group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2]
Physical and Chemical Data
The fundamental are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| CAS Number | 56426-35-8 | [3] |
| Canonical SMILES | COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | [3] |
| InChI | InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | [3] |
| InChIKey | ROXAFVODFXYSFO-UHFFFAOYSA-N | [3] |
| Appearance | Solid (form) | |
| Hazard Codes | H302, H315, H319, H335 | [3] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3] |
Spectral Data
Spectral data is crucial for the structural elucidation and confirmation of the compound.
| Spectrum Type | Data | Source |
| ¹H NMR | A ¹H NMR spectrum is available in the SpectraBase database. | [3] |
| Mass Spectrometry | The mass spectrum (electron ionization) is available. | [4] |
| Crystal Structure | A crystal structure has been deposited with the Cambridge Crystallographic Data Centre (CCDC Number: 630270). | [3] |
Experimental Protocols
General Synthesis of Pyrazole Carboxylates
The synthesis of pyrazole derivatives often involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. A general workflow for the synthesis and characterization of a compound like methyl 3-phenyl-1H-pyrazole-5-carboxylate is outlined below. The specific precursors for this target would be phenylhydrazine and a methyl ester of a 4-oxo-2-butynoic acid or a similar β-keto ester.
Methodology:
-
Reaction Setup: Phenylhydrazine and a suitable β-keto ester (e.g., methyl 4-phenyl-2,4-dioxobutanoate) are dissolved in a solvent such as ethanol or a mixture of toluene and dichloromethane.[5]
-
Condensation: The reaction mixture is stirred, often under reflux, for a period ranging from 2 to several hours to facilitate the cyclocondensation reaction.[5][6] The reaction progress is monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).[5]
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole product.[5]
-
Characterization: The structure and purity of the final compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.[5][7]
Caption: General workflow for synthesis and characterization of pyrazole esters.
Biological Significance and Applications
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous drugs.[5] Derivatives of this heterocycle are known to exhibit a wide array of biological activities. While specific signaling pathways for methyl 3-phenyl-1H-pyrazole-5-carboxylate are not extensively documented, the broader class of pyrazole compounds has been investigated for various therapeutic applications.
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic effects.[1]
-
Anticancer Activity: Certain pyrazole compounds have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, with some acting as kinase inhibitors or DNA-binding agents.[2][8]
-
Antimicrobial Activity: The pyrazole scaffold is also associated with antimicrobial, antifungal, and antiviral properties.[9]
The diverse biological activities of pyrazoles make them attractive candidates for further investigation and development in drug discovery programs.
Caption: Relationship between the pyrazole core and its diverse biological activities.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 5. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-phenyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound belonging to the pyrazole class. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] This document details the physicochemical properties, synthetic methodologies, biological activities, and potential applications in drug discovery for this specific pyrazole derivative and its analogues.
Physicochemical Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a small molecule with a well-defined structure. Its fundamental properties are summarized below, providing essential data for experimental design and computational studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | --INVALID-LINK--[4] |
| Molecular Weight | 202.21 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | --INVALID-LINK--[4] |
| CAS Number | 56426-35-8 | --INVALID-LINK--[4] |
| Synonyms | Methyl 5-phenyl-1H-pyrazole-3-carboxylate, 5-Phenyl-1H-pyrazole-3-carboxylic acid methyl ester | --INVALID-LINK--[4] |
Synthesis of Pyrazole-5-Carboxylates
The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry. The most prevalent and versatile method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[5] Other significant methods include 1,3-dipolar cycloadditions and multi-component reactions.[1][6]
This protocol describes a representative synthesis of a 1,3,5-substituted pyrazole carboxylate, adapted from common literature procedures for similar structures. The key reaction is the condensation of a hydrazine with a β-ketoester.
Reaction: Phenylhydrazine + Methyl 2,4-dioxo-4-phenylbutanoate → Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (as an example)
Materials:
-
Phenylhydrazine
-
Appropriate β-ketoester (e.g., a derivative of methyl acetoacetate)
-
Solvent (e.g., absolute ethanol, glacial acetic acid, or toluene)[7][8]
-
Catalyst (optional, acid or base)
Procedure:
-
Dissolution: Dissolve the β-ketoester (1.0 eq) in the chosen solvent (e.g., absolute ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add phenylhydrazine (1.0-1.1 eq) dropwise to the solution at room temperature with continuous stirring.[8] An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (typically 80-110°C) for a period of 2 to 6 hours.[7][8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the crude solid product by filtration. Wash the solid with a small amount of cold ethanol or petroleum ether to remove soluble impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole carboxylate derivative.[9]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Caption: Workflow for the synthesis of pyrazole carboxylates.
Biological Activity and Drug Development Potential
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities.[10] Derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[2]
A primary focus of pyrazole research is in oncology. Many derivatives exert their anticancer effects by inhibiting key enzymes involved in cell growth and proliferation, particularly protein kinases.[11]
Key Molecular Targets:
-
Cyclin-Dependent Kinases (CDKs): Pyrazole analogues can block the active site of CDKs, which are essential for cell cycle progression. Inhibition leads to cell cycle arrest, typically in the G0/G1 or G2/M phase, and subsequently induces apoptosis.[10][12]
-
Receptor Tyrosine Kinases (RTKs): Targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are often inhibited by pyrazole-containing compounds. This action disrupts signaling pathways that promote tumor growth, angiogenesis, and metastasis.[2][11]
-
Other Kinases: Potent inhibition has also been reported against PI3 kinase and BRAF, highlighting the versatility of the pyrazole scaffold in targeting diverse oncogenic pathways.[11]
The diagram below illustrates a simplified mechanism by which a pyrazole derivative can exert anticancer effects through kinase inhibition, leading to the disruption of the cell cycle.
Caption: Kinase inhibition by pyrazole derivatives.
While specific bioactivity data for methyl 3-phenyl-1H-pyrazole-5-carboxylate is not widely published, numerous structurally related pyrazole derivatives have demonstrated potent anticancer activity. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for several analogous compounds against various human cancer cell lines.
| Compound Type | Cell Line | Activity (IC₅₀) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 µM | [11] |
| 1,3-Diphenyl-pyrazole Derivative | A549 (Lung) | 2.2 µM | [2] |
| Pyrazole-linked Benzimidazole | MCF7 (Breast) | 0.01 µM | [12] |
| 1-Methyl-pyrazole-5-carboxamide | LNCaP (Prostate) | 7.73 µM (GI₅₀) | [13] |
| 1-Methyl-pyrazole-5-carboxamide | PC-3 (Prostate) | 7.07 µM (GI₅₀) | [13] |
| Bis(pyrazol-5-ol) Derivative | RKO (Colon) | 9.9 µM | [3] |
Note: These values are for related but structurally distinct molecules and serve to illustrate the potential of the pyrazole scaffold.
Conclusion
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a member of a therapeutically significant class of heterocyclic compounds. The pyrazole core can be synthesized through robust and high-yielding chemical reactions, making it an attractive scaffold for chemical library development. The extensive research into pyrazole derivatives demonstrates their capacity to potently and selectively inhibit critical targets in oncology, particularly protein kinases. The data on related compounds suggest that methyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogues are promising candidates for further investigation and optimization in the pursuit of novel therapeutics. This guide provides a foundational resource for researchers aiming to explore the rich chemistry and biology of this important molecular framework.
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. srrjournals.com [srrjournals.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Methyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class, a group of molecules of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological applications of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogs. Detailed experimental protocols, quantitative biological data for related compounds, and visualizations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers in the field.
Chemical Properties and Synthesis
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a solid compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[1]
Spectroscopic Data
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆) | δ 3.80 (3H, s, OCH₃), 5.98 (1H, s, pyrazole-H4), 7.34–7.74 (5H, m, Phenyl-H)[2] |
| FTIR (ATR) | 3204 cm⁻¹ (N-H), 1728 cm⁻¹ (C=O, ester)[2] |
Synthesis
A prevalent and efficient method for the synthesis of pyrazole esters is the one-pot, two-component reaction of a hydrazine with a dicarbonyl compound.[2]
A common synthetic route to a closely related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD).[2] This reaction provides a basis for the synthesis of the title compound.
Experimental Protocol:
-
An equimolar mixture of phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (2 mmol) is prepared.
-
The mixture is refluxed in a 1:1 solution of toluene and dichloromethane (10 mL) for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated under reduced pressure to yield the crude product.
-
The solid product is then recrystallized from ethanol.
Caption: Synthetic pathway for Methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Biological Activities of Pyrazole Derivatives
While specific quantitative biological data for methyl 3-phenyl-1H-pyrazole-5-carboxylate is limited in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3] The following sections summarize the key biological activities observed for structurally related pyrazole derivatives.
Anti-inflammatory Activity
Pyrazole derivatives are widely recognized for their anti-inflammatory properties.[3][4] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
| Compound | Assay | IC₅₀/Inhibition | Reference |
| 1-(4-methane(amino)sulfonylphenyl) derivative | Carrageenan-induced paw edema | 89% inhibition | [5] |
| Diaryl pyrazole derivative | COX-2 Inhibition | IC₅₀ = 0.017 µM | [5] |
| 5-Amide-1H-pyrazole-3-carboxyl derivative | P2Y₁₄R Antagonist | IC₅₀ = 1.93 nM | [6] |
Experimental Protocol (Carrageenan-Induced Paw Edema): [7]
-
Wistar rats are fasted for 24 hours prior to the experiment with free access to water.
-
The test compounds or a standard drug (e.g., diclofenac sodium) are administered orally or intraperitoneally.
-
After 30 minutes, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Generalized anti-inflammatory mechanism of pyrazole derivatives.
Antimicrobial Activity
Various pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3]
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrazole derivative 2f | Staphylococcus aureus | 12.5 | [8] |
| Pyrazole derivative 2g | Candida albicans | 12.5 | [8] |
| 5-functionalized pyrazole 3c | Staphylococcus genus | 32-64 | [9] |
| 5-functionalized pyrazole 4b | Staphylococcus genus | 32-64 | [9] |
Experimental Protocol (Minimum Inhibitory Concentration - MIC): [8]
-
A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The pyrazole nucleus is a key structural motif in several anticancer agents.[10][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[10]
| Compound | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Benzofuropyrazole 4a | K562 (leukemia) | GI₅₀ = 0.26 | [10] |
| Benzofuropyrazole 4a | A549 (lung) | GI₅₀ = 0.19 | [10] |
| Pyrazole 5b | K562 (leukemia) | GI₅₀ = 0.021 | [10] |
| Pyrazole 5b | A549 (lung) | GI₅₀ = 0.69 | [10] |
| Pyrazole hydrazide derivative | B16-F10 (melanoma) | IC₅₀ = 0.49 | [11] |
| Pyrazole hydrazide derivative | MCF-7 (breast) | IC₅₀ = 0.57 | [11] |
Experimental Protocol (MTT Assay for Cytotoxicity): [12]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for an additional 2-4 hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated.
Caption: Potential anticancer mechanisms of pyrazole derivatives.
Conclusion
Methyl 3-phenyl-1H-pyrazole-5-carboxylate belongs to a class of heterocyclic compounds with significant therapeutic potential. While direct biological data for this specific molecule is not extensively available, the broader family of pyrazole derivatives has demonstrated potent anti-inflammatory, antimicrobial, and anticancer activities. The synthetic routes are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. Further investigation into the specific biological profile of methyl 3-phenyl-1H-pyrazole-5-carboxylate is warranted to explore its potential as a lead compound in drug discovery programs. This guide provides a foundational resource for researchers to design and execute further studies in this promising area.
References
- 1. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Discovery-and-History-of-Pyrazole-Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
1.-Introduction
The-pyrazole-ring,-a-five-membered-heterocycle-containing-two-adjacent-nitrogen-atoms,-is-a-cornerstone-in-medicinal-chemistry.[1] Its-discovery-and-the-subsequent-development-of-its-synthesis-have-paved-the-way-for-a-vast-array-of-therapeutic-agents.[1][2] This-guide-delves-into-the-seminal-discovery-of-pyrazole-derivatives,-the-evolution-of-their-synthesis,-their-physicochemical-properties,-and-their-profound-impact-on-drug-development,-with-a-focus-on-the-inhibition-of-the-COX-2-enzyme.
2.-The-Genesis-of-Pyrazole-Chemistry:-Knorr's-Discovery
The-history-of-pyrazoles-begins-in-1883-with-the-German-chemist-Ludwig-Knorr.[1][3][4] While-investigating-quinine-derivatives,-Knorr-unexpectedly-synthesized-the-first-pyrazole-derivative,-a-compound-that-would-later-be-known-as-antipyrine-(phenazone).[3][5][6] This-serendipitous-discovery-was-the-result-of-the-condensation-reaction-between-phenylhydrazine-and-ethyl-acetoacetate.[7][8] Antipyrine-quickly-gained-prominence-as-the-first-synthetic-analgesic-and-antipyretic-drug,-becoming-the-most-widely-used-medication-of-its-time-until-the-advent-of-Aspirin.[3][7]
The-foundational-reaction-developed-by-Knorr,-now-known-as-the-Knorr-pyrazole-synthesis ,-involves-the-cyclocondensation-of-a-hydrazine-derivative-with-a-1,3-dicarbonyl-compound.[9] This-versatile-and-straightforward-method-remains-a-fundamental-approach-for-the-synthesis-of-substituted-pyrazoles.
3.-Physicochemical-Properties-of-Pyrazole-and-Key-Derivatives
The-parent-pyrazole-is-a-colorless-crystalline-solid-with-a-pyridine-like-odor.[10][11] Its-relatively-high-melting-and-boiling-points-are-attributed-to-intermolecular-hydrogen-bonding,-which-leads-to-the-formation-of-dimers-in-concentrated-solutions.[2][10]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Pyrazole | C₃H₄N₂ | 68.08 | 68 - 70 | 187 - 188 | 2.5 |
| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | 111 - 114 | 319 | 1.4 |
| 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) | C₁₀H₁₀N₂O | 174.19 | 125 - 127 | - | 7.0[7] |
4.-Experimental-Protocols:-The-Knorr-Pyrazole-Synthesis
The-following-protocols-provide-detailed-methodologies-for-the-synthesis-of-key-pyrazole-derivatives,-based-on-the-original-Knorr-synthesis.
4.1.-Synthesis-of-3-Methyl-1-phenyl-5-pyrazolone-(Edaravone)
This-protocol-is-adapted-from-the-classical-Knorr-synthesis-of-a-pyrazolone.
Materials:
Procedure:
-
Reactant-Addition: In-a-round-bottom-flask,-carefully-combine-ethyl-acetoacetate-and-phenylhydrazine.-Note-that-this-addition-is-exothermic.[12]
-
Heating: Heat-the-reaction-mixture-under-reflux-for-1-hour.[12]
-
Isolation: Cool-the-resulting-syrup-in-an-ice-bath.[12]
-
Crystallization: Add-a-small-amount-of-diethyl-ether-and-stir-the-mixture-vigorously-to-induce-crystallization-of-the-crude-product.[12]
-
Purification: Collect-the-solid-by-vacuum-filtration-and-recrystallize-from-ethanol-to-obtain-the-pure-pyrazolone.[7][13]
4.2.-Synthesis-of-a-Pyrazolone-from-Ethyl-Benzoylacetate-and-Hydrazine-Hydrate
This-protocol-details-a-variation-of-the-Knorr-synthesis-using-a-β-ketoester-and-hydrazine-hydrate.
Materials:
Procedure:
-
Reaction-Setup: In-a-20-mL-scintillation-vial,-mix-ethyl-benzoylacetate-and-hydrazine-hydrate.[12][14]
-
Solvent-and-Catalyst-Addition: Add-1-propanol-and-3-drops-of-glacial-acetic-acid-to-the-mixture.[12][14]
-
Heating: Heat-the-reaction-on-a-hot-plate-with-stirring-at-approximately-100°C-for-1-hour.[12][14]
-
Reaction-Monitoring: Monitor-the-reaction-progress-by-Thin-Layer-Chromatography-(TLC)-using-a-mobile-phase-of-30%-ethyl-acetate/70%-hexane.[12][14]
-
Work-up: Once-the-ketoester-is-consumed,-add-water-(10-mL)-to-the-hot-reaction-mixture-with-stirring.[12][14]
-
Crystallization: Turn-off-the-heat-and-allow-the-reaction-to-cool-slowly-while-stirring-for-30-minutes-to-facilitate-precipitation.[12][14]
-
Isolation-and-Purification: Filter-the-reaction-mixture-using-a-Büchner-funnel,-rinse-the-collected-solid-with-a-small-amount-of-water,-and-allow-it-to-air-dry.[12][14]
5.-Pharmacological-Significance:-The-Rise-of-Selective-COX-2-Inhibitors
The-discovery-that-cyclooxygenase-(COX)-exists-as-two-isoforms,-COX-1-and-COX-2,-in-the-early-1990s-was-a-paradigm-shift-in-the-development-of-anti-inflammatory-drugs.[15] COX-1-is-constitutively-expressed-and-plays-a-role-in-homeostatic-functions,-while-COX-2-is-inducible-and-its-expression-is-upregulated-at-sites-of-inflammation.[15][16] This-led-to-the-hypothesis-that-selective-inhibition-of-COX-2-could-provide-potent-anti-inflammatory-and-analgesic-effects-with-a-reduced-risk-of-gastrointestinal-side-effects-associated-with-non-selective-NSAIDs.[15][16]
Celecoxib,-a-diaryl-substituted-pyrazole,-was-a-landmark-discovery-in-this-area.[17] Its-structure-allows-it-to-selectively-bind-to-the-active-site-of-the-COX-2-enzyme.[16][17]
5.1.-Signaling-Pathway-of-COX-2-Inhibition-by-Celecoxib
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
5.2.-Experimental-Workflow:-In-Vitro-COX-Inhibition-Assay
The-following-workflow-outlines-the-key-steps-in-an-in-vitro-assay-to-determine-the-inhibitory-potency-of-a-compound-like-Celecoxib-against-COX-enzymes.
Caption: A generalized workflow for an in vitro COX inhibition assay.
6.-Conclusion
From-its-accidental-discovery-by-Ludwig-Knorr-to-its-central-role-in-the-development-of-targeted-therapies,-the-history-of-pyrazole-compounds-is-a-testament-to-the-synergy-of-serendipity-and-rational-drug-design.-The-Knorr-synthesis-provided-a-robust-foundation-for-the-exploration-of-this-versatile-heterocycle,-leading-to-the-creation-of-compounds-that-have-had-a-lasting-impact-on-medicine.-The-story-of-the-pyrazole-scaffold,-particularly-in-the-context-of-COX-2-inhibitors,-continues-to-inspire-the-design-and-synthesis-of-novel-therapeutic-agents.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 5. nbinno.com [nbinno.com]
- 6. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 7. books.rsc.org [books.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 11. Hetrocyclic compound Pyrazole | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for methyl 3-phenyl-1H-pyrazole-5-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established synthetic methodologies for analogous compounds and provides predicted spectroscopic data based on the analysis of closely related structures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for methyl 3-phenyl-1H-pyrazole-5-carboxylate. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopic interpretation.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Ar-H (ortho) |
| ~7.45 | t | 2H | Ar-H (meta) |
| ~7.35 | t | 1H | Ar-H (para) |
| ~7.00 | s | 1H | Pyrazole-H4 |
| ~3.95 | s | 3H | OCH₃ |
| ~13.0 (broad) | s | 1H | NH |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (ester) |
| ~152 | Pyrazole-C3 |
| ~140 | Pyrazole-C5 |
| ~130 | Ar-C (ipso) |
| ~129.5 | Ar-CH (para) |
| ~129 | Ar-CH (meta) |
| ~126 | Ar-CH (ortho) |
| ~108 | Pyrazole-C4 |
| ~52 | OCH₃ |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Broad | N-H stretch |
| ~3050 | Medium | Ar C-H stretch |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, 1490, 1450 | Medium-Strong | C=C and C=N stretches (aromatic and pyrazole rings) |
| ~1250 | Strong | C-O stretch (ester) |
| ~770, 690 | Strong | Ar C-H bend (monosubstituted) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 202 | 100 | [M]⁺ |
| 171 | ~60 | [M - OCH₃]⁺ |
| 143 | ~40 | [M - COOCH₃]⁺ |
| 102 | ~30 | [C₆H₅CN]⁺ |
| 77 | ~50 | [C₆H₅]⁺ |
Synthetic Protocol
The synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate can be achieved via a classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. In this case, phenylhydrazine is reacted with a suitable β-ketoester.
Proposed Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
A common and effective method for the synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For the target molecule, the reaction would be between a methyl 2,4-dioxo-4-phenylbutanoate and hydrazine hydrate.
Reaction Scheme:
Materials:
-
Phenylhydrazine
-
Methyl 2,4-dioxo-4-phenylbutanoate
-
Ethanol (or glacial acetic acid)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in ethanol.
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Workflow and Logic Diagrams
Below are diagrams illustrating the synthetic workflow and the logical relationship of the spectroscopic characterization.
Caption: Synthetic and characterization workflow for methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Caption: Logical relationship of spectroscopic methods for compound characterization.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds. Additionally, a comprehensive, proposed experimental protocol for its synthesis and characterization is provided.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for methyl 3-phenyl-1H-pyrazole-5-carboxylate is summarized in the table below. These predictions are derived from the known spectral characteristics of pyrazole derivatives and related aromatic compounds. The spectrum is expected to be recorded in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl-H (ortho) | 7.80 - 7.90 | Doublet (d) or Multiplet (m) | 2H | ~ 7-8 |
| Phenyl-H (meta, para) | 7.35 - 7.50 | Multiplet (m) | 3H | - |
| Pyrazole-H4 | ~ 7.00 | Singlet (s) | 1H | - |
| OCH₃ (Ester) | ~ 3.90 | Singlet (s) | 3H | - |
| NH (Pyrazole) | 13.0 - 14.0 (broad) | Singlet (s) | 1H | - |
Molecular Structure and Proton Assignments
The structure of methyl 3-phenyl-1H-pyrazole-5-carboxylate with the predicted proton assignments is illustrated below.
Caption: Molecular structure of methyl 3-phenyl-1H-pyrazole-5-carboxylate with key proton assignments for ¹H NMR spectroscopy.
Experimental Protocols
Proposed Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This procedure involves the condensation of a β-ketoester with hydrazine, followed by esterification.
Materials:
-
Methyl benzoylpyruvate
-
Hydrazine hydrate
-
Methanol
-
Thionyl chloride or other suitable esterification agent
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid
Procedure:
-
Synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid:
-
In a round-bottom flask, dissolve methyl benzoylpyruvate in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
-
-
Esterification to Methyl 3-phenyl-1H-pyrazole-5-carboxylate:
-
The crude 3-phenyl-1H-pyrazole-5-carboxylic acid is suspended in methanol.
-
The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the excess methanol and thionyl chloride are removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
¹H NMR Spectroscopy Protocol
Instrumentation:
-
A 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified methyl 3-phenyl-1H-pyrazole-5-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The chemical shifts should be referenced to the residual solvent peak (CHCl₃: δ 7.26 ppm; DMSO-d₅: δ 2.50 ppm).
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to the final characterization of the target compound.
Caption: A logical workflow diagram outlining the key stages from the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate to its structural characterization by ¹H NMR.
This guide provides a comprehensive overview for the synthesis and ¹H NMR analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, tailored for professionals in the fields of chemical research and drug development. The provided data and protocols are based on established chemical principles and analysis of related compounds.
References
Crystal Structure of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its derivatives. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of their three-dimensional structure is paramount for structure-based drug design and the development of novel therapeutic agents. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes relevant workflows and pathways.
Crystallographic Data of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate Derivatives
The following tables summarize the crystallographic data for the parent compound, methyl 3-phenyl-1H-pyrazole-5-carboxylate, and several of its derivatives. This data allows for a comparative analysis of the effects of substituent changes on the crystal packing and molecular geometry.
Table 1: Crystal Data and Structure Refinement for Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate and Derivatives.
| Parameter | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate[2] | 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole[3] |
| Chemical Formula | C₁₁H₁₀N₂O₃ | C₁₆H₁₅N₃O₂·H₂O | C₁₀H₁₀N₂O |
| Formula Weight | 218.21 | 299.33 | 174.20 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | 9.5408(16) | 16.9676(10) | 15.0138 |
| b (Å) | 9.5827(16) | 7.0266(5) | 5.2952 |
| c (Å) | 11.580(2) | 12.6135(6) | 10.9469 |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.838(3) | 93.004(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1018.5(3) | 1501.77(16) | 869.5 |
| Z | 4 | 4 | 4 |
| Temperature (K) | 130(2) | 296 | Not Reported |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Not Reported |
| R-factor | 0.034 | 0.048 | 0.0494 |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives, based on established protocols.
Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1]
A one-pot, two-component reaction is employed for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane
Procedure:
-
An equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate is prepared.
-
The mixture is dissolved in a solvent mixture of toluene and dichloromethane.
-
The reaction mixture is refluxed for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from ethanol.
Single-Crystal Growth
The formation of high-quality single crystals is a critical step for X-ray diffraction analysis.
Procedure:
-
The purified compound is dissolved in a suitable solvent (e.g., ethanol, dioxane-water) to create a saturated or near-saturated solution.[1]
-
The solution is allowed to cool slowly and undisturbed at room temperature.
-
Alternatively, slow evaporation of the solvent can be employed to induce crystallization.
-
Once crystals of suitable size and quality are formed, they are carefully separated from the mother liquor.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
Bruker SMART APEX CCD area-detector diffractometer or equivalent
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature during data collection (e.g., 130 K or 296 K).[1][2]
-
The unit cell parameters are determined and the intensity data is collected.
-
The structure is solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and a representative synthesis pathway for a pyrazole derivative.
References
Methodological & Application
Applications of Methyl 3-phenyl-1H-pyrazole-5-carboxylate Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Methyl 3-phenyl-1H-pyrazole-5-carboxylate and its derivatives are a significant class within this family, demonstrating a wide array of biological activities. This document provides detailed application notes on their use in medicinal chemistry, focusing on their anticancer and anti-inflammatory properties, supported by experimental protocols and quantitative data.
Application Notes
Anticancer Applications
Derivatives of the methyl 3-phenyl-1H-pyrazole-5-carboxylate scaffold have emerged as promising candidates for the development of novel anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
Several pyrazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds can inhibit its autophosphorylation and downstream signaling, leading to a reduction in tumor vascularization and growth.
Quantitative Data: VEGFR-2 Inhibition
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| Derivative A | VEGFR-2 | 0.041 | - | [1] |
| Derivative B | VEGFR-2 | 0.135 | - | [1] |
| Derivative C | VEGFR-2 | 0.168 | - | [1] |
| Sorafenib (Control) | VEGFR-2 | 0.041 | - | [1] |
1.2. Induction of Apoptosis
Another significant mechanism of action for this class of compounds is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain derivatives can trigger p53-mediated apoptosis.[2][3] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Activation of the p53 pathway by these pyrazole derivatives leads to the upregulation of pro-apoptotic proteins and the eventual demise of cancer cells.
Quantitative Data: Cytotoxicity against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 3i | RKO (Colon Carcinoma) | 9.9 ± 1.1 | [4] |
| Pyrazoline 18c | HL-60 (Leukemia) | 8.43 | [1] |
| Pyrazoline 18g | MDA-MB-231 (Breast Cancer) | 4.07 | [1] |
| Pyrazoline 18h | MDA-MB-231 (Breast Cancer) | 7.18 | [1] |
Anti-inflammatory Applications
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. The celebrated selective COX-2 inhibitor, Celecoxib, features a pyrazole ring. Derivatives of methyl 3-phenyl-1H-pyrazole-5-carboxylate have also been investigated for their potential to modulate inflammatory pathways.
2.1. Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Some compounds exhibit selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | Inhibition (%) | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | Carrageenan-induced paw edema | Significant | [5] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | Carrageenan-induced paw edema | Significant | [5] |
Experimental Protocols
Synthesis of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
This protocol describes a general method for the synthesis of pyrazole derivatives, adapted from the literature.[4]
Materials:
-
3-methyl-1-phenyl-5-pyrazolone
-
Aromatic aldehydes
-
Sodium acetate
-
Ethanol
Procedure:
-
Dissolve 3-methyl-1-phenyl-5-pyrazolone (2 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (15 mL).
-
Add sodium acetate (0.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion of the reaction, the solid product is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from a suitable solvent to obtain the pure 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RKO, HL-60, MDA-MB-231)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized pyrazole derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2 enzyme, and the substrate.
-
Add the synthesized pyrazole derivatives at various concentrations to the wells of a 96-well plate. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrazole Derivatives.
Caption: p53-Mediated Apoptotic Pathway Induced by Pyrazole Derivatives.
Caption: Experimental Workflow for Anticancer Evaluation of Pyrazole Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
Application Notes and Protocols for Methyl 3-Phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This document provides detailed application notes and experimental protocols for the use of methyl 3-phenyl-1H-pyrazole-5-carboxylate as a research chemical, particularly as a key intermediate in the synthesis of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of methyl 3-phenyl-1H-pyrazole-5-carboxylate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 202.21 g/mol | --INVALID-LINK-- |
| CAS Number | 56426-35-8 | --INVALID-LINK-- |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | --INVALID-LINK-- |
Applications in Research and Development
Methyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a crucial building block for the synthesis of a variety of compounds with potential therapeutic and agricultural applications.
Intermediate in Drug Discovery
The pyrazole scaffold is a common feature in many approved drugs and clinical candidates. Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a valuable precursor for the synthesis of:
-
Kinase Inhibitors: Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. The ester functionality of methyl 3-phenyl-1H-pyrazole-5-carboxylate can be readily converted to amides, which are often crucial for binding to the kinase active site.
-
Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory properties.
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in numerous compounds with activity against a range of microbial and fungal pathogens.
Representative Biological Activity Data for Pyrazole Derivatives:
The following tables summarize the biological activities of various pyrazole derivatives, illustrating the potential of compounds derived from methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazole Derivative 1 | JNK3 | 227 | [1] |
| Pyrazole Derivative 2 | JNK3 | 361 | [1] |
| Pyrazole Derivative 3 | FLT3 | 0.089 | [2] |
| Pyrazole Derivative 4 | CDK2 | 0.719 | [2] |
| Pyrazole Derivative 5 | CDK4 | 0.770 | [2] |
Table 2: Antimicrobial and Antifungal Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |
| Pyrazole Carboxamide 6a | Gibberella zeae | >50% inhibition at 100 | - | [3] |
| Pyrazole Carboxamide 6b | Gibberella zeae | - | 81.3 | [3] |
| Pyrazole Carboxamide 6b | Fusarium oxysporum | - | 97.8 | [3] |
| Pyrazole Carboxamide 6b | Cytospora mandshurica | - | 176.5 | [3] |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | - | 0.37 | [4] |
Intermediate in Agrochemical Synthesis
Pyrazole derivatives are also integral to the development of modern agrochemicals.[5] They are used in:
-
Herbicides: Pyrazole-based compounds can act as potent herbicides.[6]
-
Fungicides: Many commercial fungicides contain the pyrazole carboxamide moiety, which targets the succinate dehydrogenase enzyme in fungi.[5][6]
-
Insecticides: Certain pyrazole derivatives exhibit insecticidal properties.[5]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This protocol is adapted from the synthesis of a structurally similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[7]
Reaction Scheme:
Caption: Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.
-
Add dimethyl acetylenedicarboxylate (1 equivalent) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from ethanol to obtain pure methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Expected Outcome:
The final product should be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conversion to 3-Phenyl-1H-pyrazole-5-carboxylic Acid
The ester group of methyl 3-phenyl-1H-pyrazole-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide synthesis. This protocol is based on the hydrolysis of a similar pyrazole ester.[8]
Reaction Workflow:
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Ethanol
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1N
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 3-phenyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or HPLC).[8]
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous residue with dichloromethane or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with 1N HCl to a pH of approximately 3.
-
A precipitate of 3-phenyl-1H-pyrazole-5-carboxylic acid should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Signaling Pathway Context: Kinase Inhibition
Derivatives of methyl 3-phenyl-1H-pyrazole-5-carboxylate are often designed as kinase inhibitors. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. This inhibition can disrupt downstream signaling pathways that are often dysregulated in diseases like cancer.
Caption: General mechanism of kinase inhibition by pyrazole derivatives.
Conclusion
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a versatile research chemical with significant potential as a building block in the synthesis of novel compounds for drug discovery and agrochemical development. The protocols and data presented here provide a foundation for researchers to explore the applications of this compound and its derivatives in their respective fields.
References
- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 3-Phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from methyl 3-phenyl-1H-pyrazole-5-carboxylate. This versatile starting material is a key building block for the development of novel compounds with a wide range of potential therapeutic applications, particularly in oncology. The pyrazole scaffold is a prominent feature in many biologically active molecules.[1][2]
Application Notes: Biological Significance of 3-Phenyl-1H-pyrazole-5-carboxylate Derivatives
Derivatives of 3-phenyl-1H-pyrazole-5-carboxylate have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, these compounds have emerged as promising anticancer agents, targeting various key pathways involved in tumor progression.
Anticancer Activity:
-
Kinase Inhibition: Many pyrazole-carboxamide derivatives have been identified as potent kinase inhibitors. For instance, certain analogues have shown inhibitory activity against Aurora kinases A and B, which are crucial for cell division and are often overexpressed in cancer cells.[3] Inhibition of these kinases can lead to cell cycle arrest in the G2/M phase and induce apoptosis.[3][4] Other targeted kinases include cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.[5]
-
HDAC Inhibition: Some N-phenyl-pyrazole-carboxamides have been developed as selective histone deacetylase 6 (HDAC6) inhibitors.[6] HDAC6 is implicated in cell motility and protein degradation, and its inhibition can have anti-inflammatory and anti-necroptotic effects, showing potential for treating conditions like acute liver injury.[6]
-
DNA Binding and Cleavage: Certain 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, acting as minor groove binders.[7][8] This interaction can disrupt DNA replication and transcription, ultimately leading to cancer cell death. Some of these compounds have also demonstrated the ability to cleave supercoiled plasmid DNA.[7][8]
-
Succinate Dehydrogenase (SDH) Inhibition: In the realm of agrochemicals, trifluoromethyl-pyrazole-4-carboxamide derivatives have been developed as potent fungicides that act by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[9]
The diverse mechanisms of action highlight the value of the 3-phenyl-1H-pyrazole-5-carboxylate scaffold in designing targeted therapies. The following protocols provide methods to synthesize key derivatives for further investigation and drug development.
Synthetic Pathways and Experimental Protocols
The following sections detail the synthesis of key derivatives from methyl 3-phenyl-1H-pyrazole-5-carboxylate, including amides, hydrazides, and intermediates for further functionalization.
Synthesis of 3-Phenyl-1H-pyrazole-5-carboxamides
The conversion of the methyl ester to an amide is a common and crucial step in creating a diverse library of compounds for biological screening. This can be achieved by direct reaction with an amine.
Experimental Protocol: General Procedure for Amide Synthesis
A mixture of the pyrazole ester and an appropriate amine can be heated to facilitate the aminolysis of the ester, yielding the corresponding amide.
-
Materials:
-
Methyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Amine of choice (e.g., aniline, benzylamine)
-
High-boiling point solvent (e.g., xylene, DMF) (optional)
-
-
Procedure:
-
In a round-bottom flask, combine methyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) and the desired amine (1.0-1.2 eq).
-
If necessary, add a high-boiling point solvent to facilitate the reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 3-phenyl-1H-pyrazole-5-carboxamide.
-
Quantitative Data for Amide Synthesis
| Derivative | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl/Alkyl-3-phenyl-1H-pyrazole-5-carboxamides | Various primary and secondary amines | Xylene or neat | Reflux | 4-12 | 48-92 | [1] |
Logical Workflow for Amide Synthesis
Synthesis of 3-Phenyl-1H-pyrazole-5-carbohydrazide
The carbohydrazide derivative is a key intermediate for the synthesis of various heterocyclic systems, such as other pyrazoles, triazoles, and oxadiazoles.
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole-5-carbohydrazide
-
Materials:
-
Methyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve methyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution upon cooling. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-phenyl-1H-pyrazole-5-carbohydrazide.
-
Quantitative Data for Carbohydrazide Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 3-phenyl-1H-pyrazole-5-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | 6 | ~90 |
N-Alkylation of the Pyrazole Ring
Modification of the pyrazole ring at the N1 position can significantly impact the biological activity of the resulting compounds.
Experimental Protocol: N-Alkylation of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate [10]
-
Materials:
-
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Alkyl halide (e.g., benzyl chloride) (1.2 eq)
-
Potassium carbonate (1.0 eq)
-
Acetonitrile
-
-
Procedure:
-
In a round-bottom flask, combine ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq), potassium carbonate (1.0 eq), and acetonitrile.
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux for 10 hours.
-
After cooling, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the N-alkylated product.[10]
-
Quantitative Data for N-Alkylation
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | 10 | 82 | [10] |
Signaling Pathway of N-Alkylation
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-phenyl-1H-pyrazole-5-carboxylate: A Versatile Intermediate in the Synthesis of Bioactive Molecules
Introduction:
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in the field of medicinal chemistry. Its rigid pyrazole core, substituted with both a phenyl ring and a reactive methyl ester, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The pyrazole nucleus is a common feature in many approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] This document provides detailed application notes and protocols for the use of methyl 3-phenyl-1H-pyrazole-5-carboxylate as an intermediate in the synthesis of potential drug candidates, with a focus on analogs of well-known pharmaceuticals.
Application in the Synthesis of a Sildenafil Analog
Sildenafil, marketed as Viagra®, is a potent inhibitor of phosphodiesterase type 5 (PDE5) and is widely used for the treatment of erectile dysfunction.[2] The synthesis of Sildenafil involves the construction of a pyrazolopyrimidinone core.[3][4] Methyl 3-phenyl-1H-pyrazole-5-carboxylate can serve as a key starting material for the synthesis of a Sildenafil analog where the propyl group at the 3-position of the pyrazole ring is replaced by a phenyl group.
Proposed Synthetic Pathway
The synthesis of a Sildenafil analog from methyl 3-phenyl-1H-pyrazole-5-carboxylate can be envisioned through a multi-step sequence involving N-methylation, hydrolysis, nitration, amidation, reduction, acylation, and cyclization.
Caption: Proposed synthetic workflow for a Sildenafil analog.
Experimental Protocols
Step 1: N-Methylation of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Objective: To introduce a methyl group at the N1 position of the pyrazole ring.
-
Procedure: To a solution of methyl 3-phenyl-1H-pyrazole-5-carboxylate in a suitable aprotic solvent (e.g., acetone, DMF), add potassium carbonate as a base. Stir the mixture at room temperature, and then add dimethyl sulfate dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Hydrolysis to 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
-
Objective: To convert the methyl ester to a carboxylic acid for subsequent functionalization.
-
Procedure: Dissolve the N-methylated ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.
Step 3-7: Synthesis of the Sildenafil Analog
The subsequent steps of nitration, amidation, reduction of the nitro group, acylation with 2-ethoxybenzoyl chloride, and final cyclization to the pyrazolopyrimidinone core would follow established procedures for the synthesis of Sildenafil, with adjustments for the different starting material.[3][5]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | Methyl 3-phenyl-1H-pyrazole-5-carboxylate | Dimethyl sulfate, K₂CO₃ | 85-95 | >98 (by HPLC) |
| 2 | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | NaOH, HCl | 90-98 | >99 (by HPLC) |
Application in the Synthesis of a Celecoxib Analog
Celecoxib (Celebrex®) is a selective COX-2 inhibitor used for the treatment of arthritis and acute pain.[6] Its structure features a 1,5-diarylpyrazole core. A plausible synthetic route to a Celecoxib analog can be designed starting from methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Proposed Synthetic Pathway
This pathway would involve the conversion of the carboxylate to a trifluoromethyl ketone, followed by condensation with a substituted hydrazine to form the second aryl-substituted pyrazole ring.
Caption: Proposed synthesis of a Celecoxib analog.
Experimental Protocols
Step 1 & 2: Formation of the Trifluoromethyl Ketone
-
Objective: To introduce the trifluoromethyl ketone moiety, a key structural feature of Celecoxib.
-
Procedure: The methyl ester can be converted to the corresponding trifluoromethyl ketone through a two-step process. First, react the ester with a trifluoromethyl Grignard reagent (CF₃MgBr) to form the corresponding trifluoromethyl carbinol. Then, oxidize the carbinol to the ketone using a mild oxidizing agent such as Dess-Martin periodinane.
Step 3: Condensation with (4-Sulfamoylphenyl)hydrazine
-
Objective: To form the 1,5-diarylpyrazole ring system.
-
Procedure: React the trifluoromethyl ketone with (4-sulfamoylphenyl)hydrazine hydrochloride in a suitable solvent like methanol or ethanol under reflux.[7][8] The reaction will lead to the formation of the desired Celecoxib analog. Purify the product by recrystallization or column chromatography.
Quantitative Data
| Step | Product | Starting Material | Reagents | Expected Yield (%) |
| 1 & 2 | 1-(3-Phenyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one | Methyl 3-phenyl-1H-pyrazole-5-carboxylate | CF₃MgBr, Dess-Martin periodinane | 60-70 (over 2 steps) |
| 3 | Celecoxib Analog | 1-(3-Phenyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one | (4-Sulfamoylphenyl)hydrazine | 70-80 |
Application in the Synthesis of a Rimonabant Analog
Rimonabant is a 1,5-diarylpyrazole that was developed as a cannabinoid receptor 1 (CB1) antagonist. Although withdrawn from the market, its structure remains a valuable template for the design of new CNS-active compounds.[9] An analog can be synthesized using methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Proposed Synthetic Pathway
The synthesis would involve the conversion of the methyl ester to a carboxamide, followed by N-alkylation and further functionalization.
Caption: Synthetic outline for a Rimonabant analog.
Experimental Protocols
Step 1: Amidation with Piperidine
-
Objective: To form the carboxamide moiety present in Rimonabant.
-
Procedure: Heat a mixture of methyl 3-phenyl-1H-pyrazole-5-carboxylate and an excess of piperidine, either neat or in a high-boiling solvent. Monitor the reaction by TLC. Upon completion, remove the excess piperidine and solvent under reduced pressure. The crude amide can often be used in the next step without further purification.
Step 2: N-Alkylation with 2,4-Dichlorobenzyl chloride
-
Objective: To introduce the N-aryl substituent.
-
Procedure: Dissolve the pyrazole carboxamide in a dry aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. After the evolution of hydrogen ceases, add 2,4-dichlorobenzyl chloride and allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.
Quantitative Data
| Step | Product | Starting Material | Reagents | Expected Yield (%) |
| 1 | (3-Phenyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | Methyl 3-phenyl-1H-pyrazole-5-carboxylate | Piperidine | 80-90 |
| 2 | Rimonabant Analog Core | (3-Phenyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | 2,4-Dichlorobenzyl chloride, NaH | 70-85 |
Conclusion
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a highly valuable and versatile intermediate for the synthesis of a diverse range of drug-like molecules. Its utility has been demonstrated through plausible synthetic routes to analogs of major drugs such as Sildenafil, Celecoxib, and Rimonabant. The experimental protocols and quantitative data provided herein offer a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this key building block, paving the way for the discovery of new therapeutic agents.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zenodo.org [zenodo.org]
- 9. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document provides detailed protocols for investigating the potential anticancer and anti-inflammatory activities of methyl 3-phenyl-1H-pyrazole-5-carboxylate, based on the known biological profile of structurally related compounds.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| IUPAC Name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | [4] |
| CAS Number | 56426-35-8 | [4] |
Biological Activities of Structurally Related Pyrazole Derivatives
Anticancer and Cytotoxic Activity
Pyrazole derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[5][6][7][8][9][10][11] The mechanism of action often involves the inhibition of key enzymes in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs).[12][13][14][15][16][17]
Table 1: Cytotoxicity of Structurally Related Pyrazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5) | HepG2 (Liver) | 13.14 | [12][18] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5) | MCF-7 (Breast) | 8.03 | [12][18] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | [19] |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 16.02 | [19] |
| Pyrazole derivative with 4-bromophenyl substitution | MCF-7 (Breast) | 5.8 | [10] |
| Pyrazole derivative with 4-bromophenyl substitution | A549 (Lung) | 8.0 | [10] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [7] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | [7] |
Table 2: CDK2 Inhibitory Activity of Structurally Related Pyrazole Derivatives
| Compound/Derivative | IC₅₀ (µM) | Reference |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 11) | 0.45 | [12][14] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 6) | 0.46 | [12][14] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5) | 0.56 | [12][14] |
| Pyrazole derivative (Compound 9) | 0.96 | [13][15] |
| Pyrazole derivative (Compound 7d) | 1.47 | [13][15] |
| Roscovitine (Reference) | 0.99 | [12] |
Anti-inflammatory Activity
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2][20][21] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.[20]
Table 3: COX-2 Inhibitory Activity of Structurally Related Pyrazole Carboxylate Derivatives
| Compound/Derivative | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Pyrazole ester derivative 15c | 0.059 | 98.71 | [22][23] |
| Pyrazole ester derivative 15d | 0.061 | 89.13 | [22][23] |
| Pyrazole ester derivative 19d | 0.062 | 28.56 | [22][23] |
| Pyrazole ester derivative 15h | 0.065 | 39.14 | [22][23] |
| Celecoxib (Reference) | 0.22 | 13.65 | [22][23] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of methyl 3-phenyl-1H-pyrazole-5-carboxylate against human cancer cell lines.
Materials:
-
Methyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator.
-
Compound Preparation: Prepare a stock solution of methyl 3-phenyl-1H-pyrazole-5-carboxylate in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of methyl 3-phenyl-1H-pyrazole-5-carboxylate against COX-1 and COX-2 enzymes.
Materials:
-
Methyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of methyl 3-phenyl-1H-pyrazole-5-carboxylate in DMSO. Create a series of dilutions in the reaction buffer.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Assay Setup: In separate wells of a 96-well plate, add the reaction buffer, the fluorometric probe, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib or indomethacin).
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 5-10 minutes. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
Based on the known targets of pyrazole derivatives, methyl 3-phenyl-1H-pyrazole-5-carboxylate may exert its biological effects through the inhibition of key signaling pathways involved in cell proliferation and inflammation.
Conclusion
Methyl 3-phenyl-1H-pyrazole-5-carboxylate, as a member of the pharmacologically significant pyrazole class, holds potential for anticancer and anti-inflammatory applications. The provided protocols offer a starting point for the systematic evaluation of its biological activity. Further studies, including in vivo models and detailed mechanistic investigations, are warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. srrjournals.com [srrjournals.com]
- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 19. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Methods for Methyl 3-Phenyl-1H-pyrazole-5-carboxylate
Introduction
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound with a pyrazole core, a structure of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities. Accurate and precise analytical methods are crucial for ensuring the purity, identity, and quantity of this compound during synthesis, quality control, and various research applications. These application notes provide detailed protocols for the analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a primary method for assessing the purity of methyl 3-phenyl-1H-pyrazole-5-carboxylate and for quantifying it in reaction mixtures or final product formulations. The following protocol describes a general-purpose reverse-phase HPLC method suitable for this analysis.[1][2]
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the calibration range (e.g., 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
The analysis is performed on a standard HPLC system equipped with a UV-Vis detector.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.
-
Quantification is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations.
-
Data Presentation: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Expected RT | ~ 8-12 minutes (dependent on exact system) |
Workflow Visualization
References
Application Notes and Protocols for the Purification of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The selection of an appropriate purification technique is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby guaranteeing the compound's quality and suitability for downstream applications. This document outlines two primary purification methods: recrystallization and column chromatography, along with protocols for purity assessment using High-Performance Liquid Chromatography (HPLC).
Purification Techniques Overview
The choice of purification method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity of the product.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the solvent.
-
Column Chromatography: This is a versatile technique used to separate a mixture of compounds. The separation is based on the differential adsorption of the compounds to a solid stationary phase while a liquid mobile phase passes through it. It is particularly useful for separating compounds with similar polarities and for purifying larger quantities of material.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical quantitative data obtained from the purification of a crude sample of methyl 3-phenyl-1H-pyrazole-5-carboxylate using the described methods.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g) | Time (hours) |
| Recrystallization | 85 | 98.5 | 75 | 15 | 2-3 |
| Column Chromatography | 85 | >99 | 60 | 100 | 4-6 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of methyl 3-phenyl-1H-pyrazole-5-carboxylate using recrystallization from an ethanol/water solvent system.
Materials:
-
Crude methyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude methyl 3-phenyl-1H-pyrazole-5-carboxylate in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of methyl 3-phenyl-1H-pyrazole-5-carboxylate using silica gel column chromatography.
Materials:
-
Crude methyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude methyl 3-phenyl-1H-pyrazole-5-carboxylate in a minimum amount of the mobile phase (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin the elution with a non-polar solvent system (e.g., 9:1 n-hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 n-hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Purity Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Protocol 3: Purity Assessment by RP-HPLC
This protocol provides a method for determining the purity of methyl 3-phenyl-1H-pyrazole-5-carboxylate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A validated RP-HPLC method is essential for the accurate determination of pyrazoline derivative purity.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., 20:80 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 206 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 25 ± 2°C.[1]
Procedure:
-
Standard Preparation: Prepare a standard solution of known concentration of pure methyl 3-phenyl-1H-pyrazole-5-carboxylate in the mobile phase.
-
Sample Preparation: Prepare a solution of the purified sample in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizations
References
Application Notes and Protocols: Methyl 3-Phenyl-1H-pyrazole-5-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 3-phenyl-1H-pyrazole-5-carboxylate as a key intermediate in the synthesis of novel agrochemicals. The focus is on the development of potent insecticidal agents, with supplementary information on fungicidal and herbicidal applications.
Introduction
The pyrazole ring is a critical pharmacophore in the design of modern agrochemicals due to its broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a versatile building block for the synthesis of a variety of pyrazole-based agrochemicals. Its ester functionality allows for facile derivatization, primarily through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a diverse library of bioactive compounds.
Application: Synthesis of Insecticidal Pyrazole-5-carboxamides
A significant application of methyl 3-phenyl-1H-pyrazole-5-carboxylate is in the synthesis of novel pyrazole-5-carboxamide derivatives, which have demonstrated potent insecticidal activity, particularly against aphids. The general synthetic strategy involves the hydrolysis of the methyl ester to the carboxylic acid, followed by amidation with a suitable amine.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
This protocol describes a general method for the hydrolysis of a pyrazole methyl ester to its corresponding carboxylic acid, a key intermediate for further derivatization.
-
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (or methyl 3-phenyl-1H-pyrazole-5-carboxylate)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of NaOH (0.15 mol) in 100 mL of water, add the pyrazole ester (0.05 mol).
-
Heat the mixture at 80°C for 4 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Acidify the mixture to a pH of 3-4 using HCl.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield the pyrazole carboxylic acid.
-
Protocol 2: Synthesis of Novel 1H-Pyrazole-5-carboxamide Insecticides
This protocol outlines the synthesis of a series of 1H-pyrazole-5-carboxamides containing oxazole and thiazole rings, which have shown significant insecticidal activity.
-
Step 1: Synthesis of the Pyrazole Carboxylic Acid Chloride
-
A mixture of the pyrazole-5-carboxylic acid (from Protocol 1) and an excess of thionyl chloride (SOCl₂) is refluxed for 2 hours.
-
The excess SOCl₂ is removed under reduced pressure to yield the crude pyrazole-5-carbonyl chloride, which is used in the next step without further purification.
-
-
Step 2: Synthesis of the Target Pyrazole-5-carboxamides
-
To a solution of the appropriate amine (e.g., an aminomethyl-oxazole or -thiazole derivative) and triethylamine in dry dichloromethane (CH₂Cl₂), a solution of the pyrazole-5-carbonyl chloride in dry CH₂Cl₂ is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 4-5 hours.
-
The mixture is then washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final pyrazole-5-carboxamide.
-
Quantitative Data: Insecticidal Activity
The synthesized 1H-pyrazole-5-carboxamide derivatives were evaluated for their insecticidal activity against the bean aphid (Aphis fabae). The mortality rates were recorded 24 hours post-treatment.
| Compound ID | Concentration (mg/L) | Mortality (%)[1][2] |
| 7a | 500 | 75.3 |
| 7b | 500 | 68.9 |
| 7c | 500 | 82.1 |
| 7d | 500 | 70.2 |
| 7e | 500 | 78.4 |
| 7f | 500 | 65.7 |
| 7g | 500 | 80.5 |
| 7h | 12.5 | 85.7 |
| Imidacloprid (Control) | 12.5 | ~85 |
Note: Compound 7h demonstrated comparable activity to the commercial insecticide Imidacloprid at a significantly lower concentration.
Visualizations
Caption: Synthetic workflow for insecticidal pyrazole-5-carboxamides.
References
Therapeutic Potential of Pyrazole Carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for exploring the therapeutic potential of pyrazole carboxylates. The pyrazole scaffold is a key pharmacophore in modern drug discovery, with derivatives showing a wide range of biological activities. This guide focuses on their applications as anticancer, anti-inflammatory, and antimicrobial agents, as well as their role as kinase inhibitors.
Application Note 1: Anticancer Activity of Pyrazole Carboxylates
Pyrazole carboxylates and their derivatives have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
A primary anticancer mechanism of pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-based compounds have been designed to target several kinases involved in cancer progression, including Cyclin-Dependent Kinases (CDKs), which control the cell cycle. For instance, certain 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives have shown significant inhibitory activity against CDK2.[1]
In Vitro Cytotoxicity Data
The anticancer potential of pyrazole carboxylates is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify their potency.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | MCF-7 (Breast) | 8.03 | [1] |
| HepG2 (Liver) | 13.14 | [1] | |
| Pyrazolo[3,4-d]pyrimidine analogs | MCF-7 (Breast) | 0.045 | [2] |
| HCT-116 (Colon) | 0.006 | [2] | |
| HepG2 (Liver) | 0.048 | [2] | |
| Di-aryl/tri-aryl substituted pyrazole esters | RAW 264.7 | 178.95 - 301.40 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of pyrazole carboxylates against adherent cancer cell lines.
Objective: To determine the IC50 value of a pyrazole carboxylate derivative.
Materials:
-
Pyrazole carboxylate compound
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate compound in complete growth medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Application Note 2: Anti-inflammatory Activity of Pyrazole Carboxylates
Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are due to their inhibition of COX enzymes, which are involved in the synthesis of prostaglandins. The discovery that pyrazole-containing compounds like celecoxib are selective COX-2 inhibitors has spurred the development of new pyrazole carboxylates with improved efficacy and reduced side effects.
In Vitro COX-2 Inhibition Data
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects.
| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Di-aryl/tri-aryl substituted pyrazole esters | 0.059 - 3.89 | - | 28.56 - 98.71 | [3] |
| Pyrazole-pyrazoline analogs | 1.09 - 2.10 | - | 63.56 - 80.03 | [4] |
| Hybrid pyrazole analogues | 1.79 - 9.63 | 45.23 - 204.51 | 22.21 - 74.92 | [5] |
| 1,3,4-trisubstituted pyrazole derivatives | 1.33 | >80 | >60 | [6] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol describes a standard in vivo model to evaluate the anti-inflammatory activity of pyrazole carboxylates.
Objective: To assess the in vivo anti-inflammatory effect of a pyrazole carboxylate derivative.
Materials:
-
Pyrazole carboxylate compound
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer or calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Fasting: Divide animals into groups (control, standard, and test compound groups). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Application Note 3: Antimicrobial Activity of Pyrazole Carboxylates
Pyrazole carboxylates have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
In Vitro Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivatives | Escherichia coli | 0.25 | [7] |
| Streptococcus epidermidis | 0.25 | [7] | |
| Aspergillus niger | 1 | [7] | |
| Microsporum audouinii | 0.5 | [7] | |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1 - 8 | [8] |
| Escherichia coli | 1 | [8] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Test (Broth Microdilution Method)
This protocol outlines a standard method for determining the MIC of pyrazole carboxylates.
Objective: To determine the MIC of a pyrazole carboxylate derivative against a specific microorganism.
Materials:
-
Pyrazole carboxylate compound
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrazole carboxylate compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Application Note 4: Synthesis of Pyrazole Carboxylates
A common and versatile method for the synthesis of pyrazole carboxylates is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthetic Protocol
Objective: To synthesize a pyrazole carboxylate derivative.
Materials:
-
A 1,3-dicarbonyl compound (e.g., a β-ketoester)
-
A hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol or acetic acid (as solvent)
Procedure:
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. An acid catalyst (e.g., a few drops of acetic acid) may be added.
-
Reaction: Reflux the reaction mixture for a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Characterization: Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[9][10][11][12][13]
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Scalable Synthesis of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The presence of both a phenyl group and a methyl ester functionality on the pyrazole ring provides versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex drug candidates.
The development of robust and scalable synthetic protocols for this compound is crucial for advancing drug development programs from laboratory-scale research to pilot-plant and manufacturing scales. These application notes provide detailed protocols for the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, with a focus on scalability, safety, and efficiency.
Synthetic Strategies Overview
The synthesis of 3-substituted-1H-pyrazole-5-carboxylates can be achieved through several synthetic routes. The most common and industrially viable methods involve the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine. An alternative approach involves the reaction of a chalcone precursor with hydrazine, followed by oxidation. For the purpose of scalability, one-pot procedures are highly desirable as they reduce the number of unit operations and simplify the overall process.
This document will focus on two primary scalable methods:
-
One-Pot Cyclocondensation of a β-Ketoester with Hydrazine: This is a classic and direct approach that is often high-yielding and can be adapted for large-scale production.
-
One-Pot Synthesis from Chalcones: This method offers an alternative entry point and can be advantageous depending on the availability and cost of the starting materials.
Experimental Workflows
The general workflow for the primary synthetic route involving a β-ketoester is depicted below. This process begins with the formation of the 1,3-dicarbonyl precursor, followed by cyclization with hydrazine hydrate.
Caption: General workflow for the one-pot synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
A logical diagram illustrating the key considerations for scaling up the synthesis is presented below.
Caption: Key decision points and considerations for scaling up pyrazole synthesis.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis via Cyclocondensation of Methyl Benzoylpyruvate with Hydrazine
This protocol is adapted from established methods for pyrazole synthesis and is designed for scalability. It involves the in situ formation of methyl benzoylpyruvate followed by cyclocondensation with hydrazine hydrate.
Materials and Reagents:
-
Methyl benzoate
-
Methyl acetate
-
Sodium methoxide (or sodium metal in methanol)
-
Hydrazine hydrate (80% solution in water is often used for safety at scale)
-
Glacial acetic acid
-
Methanol
-
Toluene
-
Water
-
Brine solution
Procedure:
-
Precursor Formation (Claisen Condensation):
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge toluene and sodium methoxide (1.2 equivalents).
-
Heat the mixture to 60-70 °C with stirring.
-
In a separate vessel, prepare a mixture of methyl benzoate (1.0 equivalent) and methyl acetate (1.5 equivalents).
-
Slowly add the ester mixture to the sodium methoxide suspension over 1-2 hours, maintaining the internal temperature between 70-80 °C.
-
After the addition is complete, continue stirring at 80 °C for an additional 2-3 hours or until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the reaction mixture to room temperature.
-
-
Cyclization:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add glacial acetic acid (2.0 equivalents) to neutralize the excess base and protonate the enolate. Maintain the temperature below 10 °C during this addition.
-
In a separate vessel, dilute hydrazine hydrate (1.1 equivalents) with methanol.
-
Add the diluted hydrazine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 65-70 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the methanol and toluene.
-
Add water to the residue and stir for 30 minutes. The product should precipitate as a solid.
-
Filter the solid, wash with cold water, and then with a minimal amount of cold methanol to remove impurities.
-
Dry the solid under vacuum at 40-50 °C to afford the crude methyl 3-phenyl-1H-pyrazole-5-carboxylate.
-
-
Purification (if necessary):
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield a product of high purity.
-
Quantitative Data Summary
The following tables summarize typical reaction parameters and yields for the synthesis of substituted pyrazole-5-carboxylates based on literature reports. Note that specific conditions may vary for the target molecule.
Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
| Method | Starting Materials | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclocondensation | Enaminodiketones, t-butylhydrazine HCl | Ethanol | - | Reflux | 2-4 | 73-94 | [Synlett, 2008, 1673-1678] |
| 1,3-Dipolar Cycloaddition | α-methylene carbonyl, Ethyl diazoacetate | Acetonitrile | DBU | RT | 1-2 | Good | [J. Org. Chem. 2005, 70, 878-884] |
| From Trichloromethyl Enones | Trichloromethyl enone, Phenylhydrazine | Ethanol | - | RT | 1-2 | 37-97 | [Org. Biomol. Chem., 2023, 21, 4125][1] |
| From DMAD | Phenylhydrazine, DMAD | Toluene/DCM | - | Reflux | 2 | Good | [Crystals 2012, 2, 1248-1252][2] |
Scale-Up Considerations and Safety Notes
Scaling up the synthesis of pyrazoles, particularly when using hydrazine, requires careful consideration of several factors to ensure a safe and efficient process.
-
Hydrazine Handling: Hydrazine is a high-energy, toxic, and flammable compound. When scaling up, it is crucial to use appropriate personal protective equipment (PPE) and work in a well-ventilated area or under an inert atmosphere. Using a more dilute solution of hydrazine hydrate (e.g., 80% or 64% in water) can mitigate some of the risks.
-
Exothermic Reaction Control: The reaction of hydrazine with carbonyl compounds is often highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. To manage the exotherm, the following measures are essential:
-
Slow, controlled addition: Add the hydrazine solution at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Efficient cooling: Ensure the reactor is equipped with a cooling jacket or coils capable of handling the heat load.
-
Dilution: Using an adequate amount of solvent helps to absorb the heat generated during the reaction.
-
-
Solvent Selection: For industrial-scale synthesis, consider using solvents with higher flash points and lower toxicity. Toluene is a common choice, but other solvents like 2-methyltetrahydrofuran (2-MeTHF) could be considered as greener alternatives.
-
Purification: Recrystallization is a common and effective method for purifying the final product on a large scale. The choice of solvent is critical to ensure high recovery and purity. Slurry washing the crude product with a suitable solvent can also be an effective way to remove impurities without a full recrystallization step.
-
Process Analytical Technology (PAT): For large-scale manufacturing, implementing in-line monitoring techniques (e.g., FTIR, HPLC) can provide real-time information on reaction progress and help to ensure consistency and quality.
By carefully considering these factors and implementing robust process controls, the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate can be safely and efficiently scaled up to meet the demands of drug development and manufacturing.
References
Application Notes and Protocols: Methyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive safety, handling, and experimental protocols for Methyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key feature in numerous pharmacologically active agents, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical and Physical Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a solid organic compound. Its key properties are summarized below.
| Property | Value |
| IUPAC Name | methyl 3-phenyl-1H-pyrazole-5-carboxylate[1] |
| Molecular Formula | C₁₁H₁₀N₂O₂[1] |
| Molecular Weight | 202.21 g/mol [1] |
| CAS Number | 56426-35-8[1] |
| Appearance | Crystalline powder |
| SMILES | COC(=O)C1=CC(=NN1)C2=CC=CC=C2[1] |
Safety and Handling
Warning: This compound is classified as hazardous. Handle with appropriate precautions in a well-ventilated laboratory setting.
GHS Hazard Classification: [1]
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4).
-
H315: Causes skin irritation (Skin irritation - Category 2).
-
H319: Causes serious eye irritation (Serious eye irritation - Category 2A).
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).
Precautionary Measures: [2][3][4]
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Caption: General laboratory safety workflow for handling hazardous chemicals.
Synthesis and Experimental Protocols
The pyrazole ring is a versatile scaffold that can be synthesized through various methods, most commonly via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
This protocol is a representative method adapted from the synthesis of similar pyrazole esters.[5][6]
Materials:
-
Aryl Hydrazine (e.g., Phenylhydrazine)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve phenylhydrazine (2 mmol) in a 1:1 mixture of toluene and DCM (10 mL total).
-
Add dimethyl acetylenedicarboxylate (DMAD) (2 mmol) to the solution.
-
Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from hot ethanol to yield the final product.
Caption: Workflow for the synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Biological Applications and In Vitro Assays
Pyrazole derivatives are widely investigated for their therapeutic potential. They are known to exhibit a range of biological activities, making them attractive candidates for drug development.
Potential Applications:
-
Anticancer: Many pyrazole derivatives show cytotoxicity against various cancer cell lines. They can induce apoptosis and inhibit key enzymes involved in cancer progression.[7]
-
Anti-inflammatory: The pyrazole scaffold is present in well-known COX-2 inhibitors like celecoxib, highlighting its potential in developing new anti-inflammatory agents.
-
Antidiabetic: Certain pyrazole-carboxamides have been shown to stimulate insulin secretion and glucose uptake, suggesting a role in managing type 2 diabetes.[8]
-
Antimicrobial: Various pyrazole compounds have demonstrated activity against bacterial and fungal strains.
This protocol outlines a standard procedure to assess the cytotoxic effects of Methyl 3-phenyl-1H-pyrazole-5-carboxylate on a cancer cell line (e.g., MCF-7, HepG2).
Materials:
-
Human cancer cell line (e.g., HepG2)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Methyl 3-phenyl-1H-pyrazole-5-carboxylate (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Mechanism of Action
The biological effects of pyrazole derivatives are often attributed to their ability to interact with and inhibit specific enzymes or receptors. A common mechanism for anticancer pyrazoles is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling growth, proliferation, and survival.
Kinase Inhibition: Many pyrazole-based compounds are designed as ATP-competitive inhibitors. They bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells. For example, some pyrazole derivatives have been identified as potent inhibitors of histone deacetylase 6 (HDAC6), a key enzyme in cancer and inflammatory diseases.[9]
Caption: Generalized mechanism of kinase inhibition by a pyrazole derivative.
Quantitative Data for Related Pyrazole Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3i | 4,4'-((3,4-dihydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | RKO (Colorectal) | 9.9 ± 1.1 | |
| Compound 7a | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 (Liver) | 6.1 ± 1.9 | |
| Compound 7b | 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | HepG2 (Liver) | 7.9 ± 1.9 | [10] |
| HDAC6 Inhibitor (6) | N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative | (Enzymatic Assay) | 0.00495 | [9] |
Note: The data presented is for structurally related analogs and should be used for comparative purposes only. The activity of Methyl 3-phenyl-1H-pyrazole-5-carboxylate must be determined experimentally.
References
- 1. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
FAQ 1: My reaction yield is consistently low. What are the most common causes and how can I address them?
Low yields in the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, typically via a Knorr-type pyrazole synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl precursor (e.g., a dimethyl 2-phenyl-1,3-dioxo-butanedioate derivative) and phenylhydrazine are of high purity.[1] Impurities can lead to side reactions that consume reactants and complicate purification, ultimately reducing the yield.[1][2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. While protic solvents like ethanol are commonly used, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to give better results, especially for reactions involving arylhydrazines.[2][3]
-
Temperature: The reaction temperature should be carefully controlled. While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of reactants or products and the formation of byproducts.[1][3] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
pH Control: The pH of the reaction mixture can influence the rate and outcome. For the condensation of hydrazines with 1,3-dicarbonyl compounds, the addition of a catalytic amount of acid, such as glacial acetic acid, can facilitate the reaction.[4][5] Conversely, in some cases, basic conditions might be favorable.[1] Experimenting with slight variations in pH could lead to improved yields.
-
-
Drive the Reaction to Completion: Ensure the reaction is allowed to proceed for a sufficient amount of time.[1] Monitoring by TLC will help determine when the starting materials have been consumed.
FAQ 2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?
The formation of two regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][3][6] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.[1]
Troubleshooting Steps:
-
Solvent and Catalyst Selection: The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] The choice of solvent and catalyst can help control which isomer is preferentially formed. For instance, polar protic solvents like ethanol may favor one isomer, while aprotic dipolar solvents might favor the other.[2][3] Similarly, acidic or basic conditions can direct the reaction towards a specific regioisomer.[1]
-
Steric Hindrance: The use of a bulkier substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]
FAQ 3: The reaction mixture has turned dark, and I'm having difficulty purifying the final product. What causes this discoloration and what are the best purification strategies?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1]
Troubleshooting Steps:
-
Purification of Starting Materials: Purifying the phenylhydrazine before use can lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative processes that may lead to colored byproducts.[1]
-
Purification Techniques:
-
Recrystallization: This is an effective method for purifying the crude product and removing colored impurities.[1] A suitable solvent system should be determined experimentally.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the desired product from impurities.[3][7]
-
Washing: Washing the crude product with an appropriate solvent can help to remove some of the colored impurities before further purification steps.[1]
-
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Yield | Reference |
| Solvent | Ethanol (Protic) | N,N-Dimethylacetamide (Aprotic Dipolar) | Aprotic dipolar solvents may increase yield and regioselectivity. | [2][3] |
| Catalyst | No Catalyst | Glacial Acetic Acid (Acidic) | Catalytic acid can accelerate the cyclocondensation step. | [4][5] |
| Temperature | Room Temperature | Reflux | Increased temperature can improve reaction rate, but may also lead to side products if too high. | [3] |
| Reactant Purity | Standard Grade | High Purity/Recrystallized | Higher purity starting materials reduce side reactions and improve yield. | [1] |
Experimental Protocols
Optimized Protocol for the Synthesis of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate
This protocol is a generalized procedure based on the principles of the Knorr pyrazole synthesis and optimization strategies discussed in the literature.
Materials:
-
Dimethyl 2-phenyl-1,3-dioxo-butanedioate (or equivalent β-ketoester)
-
Phenylhydrazine (high purity)
-
Glacial Acetic Acid
-
Methanol (or another suitable solvent like N,N-dimethylacetamide)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dimethyl 2-phenyl-1,3-dioxo-butanedioate (1 equivalent) in methanol.
-
Add phenylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (around 65°C for methanol) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to afford pure methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis [drugfuture.com]
- 7. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a robust method for preparing pyrazoles.[1] However, several side reactions can occur, impacting the yield and purity of the desired product. The most prevalent side reactions include:
-
Formation of Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, two constitutional isomers (regioisomers) can be formed.[1][2] This is often the most significant challenge, as the physical properties of the regioisomers can be very similar, making separation difficult.[3]
-
Incomplete Cyclization/Aromatization: The reaction proceeds through a non-aromatic pyrazoline intermediate. Incomplete cyclization or subsequent aromatization can lead to the presence of pyrazoline byproducts in the final product mixture.[1][4]
-
Formation of Colored Impurities: The use of hydrazine derivatives, particularly phenylhydrazine, can lead to the formation of colored impurities, often resulting in yellow or red reaction mixtures.[1] This is generally attributed to the degradation and oxidation of the hydrazine starting material.
-
Di-addition of Hydrazine: In some instances, a second molecule of hydrazine can react with the dicarbonyl compound, leading to the formation of undesired di-addition products.[1]
Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis?
A2: Controlling the formation of a specific regioisomer is a critical aspect of synthesizing unsymmetrical pyrazoles, as different regioisomers can exhibit vastly different biological activities.[2] Several factors influence the regioselectivity of the Knorr synthesis:
-
Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group towards attack.
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less hindered carbonyl group.[5]
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[5][6]
-
Reaction pH: The pH of the reaction medium can also influence the outcome. Acidic conditions can favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[5]
Q3: My reaction mixture has turned a deep yellow/red color. What is the cause and how can I prevent it?
A3: The discoloration of the reaction mixture, especially when using aryl hydrazines like phenylhydrazine, is a common observation. This is primarily due to the formation of colored byproducts from the oxidative degradation of the hydrazine starting material.[1] To mitigate this:
-
Use Fresh Hydrazine: Hydrazine and its derivatives can degrade over time. It is recommended to use freshly opened or purified hydrazine for cleaner reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the hydrazine.
-
Control Reaction Temperature: Excessive heat can promote the decomposition of hydrazine. Maintaining the recommended reaction temperature is crucial.
-
Purification: While prevention is ideal, colored impurities can often be removed during workup and purification steps such as column chromatography or recrystallization.
Q4: I am observing a significant amount of pyrazoline in my final product. How can I promote complete aromatization to the pyrazole?
A4: The formation of pyrazoline as a major byproduct occurs when the intermediate formed from the reaction of an α,β-unsaturated carbonyl compound with hydrazine fails to fully aromatize to the pyrazole.[4][5] To drive the reaction towards the desired pyrazole, the following strategies can be employed:
-
Oxidizing Agent: The most common method is to perform an in-situ oxidation of the pyrazoline intermediate. A variety of oxidizing agents can be used, such as bromine, hydrogen peroxide, or simply heating in DMSO under an oxygen atmosphere.[4][7]
-
Use of a Leaving Group: Starting with an α,β-unsaturated ketone that possesses a good leaving group at the β-position can facilitate spontaneous elimination to form the pyrazole after the initial cyclization.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure the purity of the 1,3-dicarbonyl compound and hydrazine. Use freshly opened or purified hydrazine. |
| Suboptimal reaction conditions | Systematically optimize the reaction temperature, time, solvent, and catalyst concentration. Monitor the reaction progress by TLC or LC-MS.[8] |
| Formation of multiple products | Analyze the crude reaction mixture by NMR or LC-MS to identify the major side products (e.g., regioisomers, pyrazolines). Address the specific side reaction using the strategies outlined in the FAQs. |
| Product loss during workup | Optimize the extraction and purification procedures. If the product is water-soluble, consider back-extraction or use of a continuous extractor. For purification, explore different recrystallization solvents or chromatographic conditions. |
Issue 2: Formation of a Mixture of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Similar electronic and steric properties of the 1,3-dicarbonyl substituents | Modify the solvent system. Switch from standard solvents like ethanol to fluorinated alcohols (TFE or HFIP) to enhance regioselectivity.[5][6] |
| Unfavorable reaction pH | Adjust the pH of the reaction. For substituted hydrazines, adding a catalytic amount of acid (e.g., acetic acid) or a mild base can influence which nitrogen atom acts as the initial nucleophile.[5] |
| Inherent substrate properties favor the undesired isomer | Consider a different synthetic strategy that offers better regiochemical control, such as a multi-step synthesis where the regiochemistry is set in an earlier step. |
| Inseparable mixture of isomers | If the isomers cannot be separated by chromatography or recrystallization, consider derivatization of the mixture to compounds with different physical properties that may be easier to separate. |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine
| Solvent | Regioisomeric Ratio (3-CF₃-5-furyl : 5-CF₃-3-furyl) | Reference |
| Ethanol (EtOH) | 15 : 85 | [6] |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | [6] |
Table 2: Regioisomeric Ratio in the Reaction of Unsymmetrical 1,3-Diketones with Phenylhydrazine in Different Solvents
| 1,3-Diketone Substituents (R¹, R²) | Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| Phenyl, Methyl | Ethanol | 50 : 50 | [3] |
| Phenyl, Methyl | TFE | 90 : 10 | [3] |
| Phenyl, Methyl | HFIP | >99 : 1 | [3] |
| 4-Methoxyphenyl, CF₃ | Ethanol | 50 : 50 | [3] |
| 4-Methoxyphenyl, CF₃ | TFE | 95 : 5 | [3] |
| 4-Methoxyphenyl, CF₃ | HFIP | >99 : 1 | [3] |
Isomer A: N-phenyl is adjacent to R¹. Isomer B: N-phenyl is adjacent to R².
Experimental Protocols
Protocol 1: General Procedure for the Knorr Pyrazole Synthesis
This protocol describes the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) as a representative example.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition can be exothermic.[9]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[9]
-
Isolation: After cooling the reaction mixture to room temperature, cool the resulting syrup in an ice bath.[9]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[9]
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure product can be obtained by recrystallization from ethanol.[9]
Protocol 2: Synthesis of a Pyrazoline from an α,β-Unsaturated Ketone and Hydrazine
This protocol provides a general method for the synthesis of a pyrazoline, which can be a side product or a desired intermediate.
Materials:
-
Chalcone (α,β-unsaturated ketone)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude pyrazoline can be purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: General reaction pathway for the Knorr Pyrazole Synthesis.
Caption: Competing reaction pathways in pyrazole synthesis.
Caption: A logical workflow for troubleshooting common pyrazole synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Technical Support Center: Purification of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the purification of methyl 3-phenyl-1H-pyrazole-5-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude methyl 3-phenyl-1H-pyrazole-5-carboxylate?
A1: The impurities in your crude product largely depend on the synthetic route used. Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. For instance, if synthesized from a 1,3-dicarbonyl compound and a hydrazine, potential impurities include the isomeric 5-methyl-3-phenyl-1H-pyrazole, pyrazoline intermediates from incomplete cyclization, and colored impurities arising from hydrazine side reactions.[1]
Q2: My purified product has a yellowish or reddish tint. How can I remove these colored impurities?
A2: Colored impurities often arise from side reactions involving the hydrazine starting material.[1] These can often be removed by recrystallization. In some cases, adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can help adsorb these colored compounds. However, use charcoal judiciously as it can also adsorb your desired product, potentially lowering the yield.
Q3: I am observing "oiling out" instead of crystallization during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:
-
Increase the solvent volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.
-
Lower the crystallization temperature slowly: Allow the solution to cool gradually. Using an insulated container can promote slow cooling.
-
Change the solvent system: Experiment with different solvent or mixed-solvent systems.
-
Use a seed crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q4: My yield after recrystallization is very low. How can I improve it?
A4: Low yields in recrystallization can be due to several factors. To improve your recovery:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cool the solution thoroughly: Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize precipitation of your product.
-
Select an appropriate solvent: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC after initial purification | Formation of regioisomers. | Utilize column chromatography with a suitable eluent system (e.g., petroleum ether/ethyl acetate) for separation.[2] |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC or other analytical techniques before starting the purification. | |
| Broad melting point range of the purified product | Presence of impurities. | Repeat the purification step (recrystallization or column chromatography). Consider using a different solvent system for recrystallization. |
| Product appears as a sticky mass or oil | "Oiling out" during recrystallization. | Refer to the FAQ on "oiling out". |
| Presence of highly soluble impurities. | Attempt to wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. | |
| Low purity confirmed by HPLC or NMR | Ineffective purification method. | If recrystallization was used, try column chromatography. If column chromatography was used, optimize the eluent system or consider a different stationary phase. |
| Co-elution of impurities. | For column chromatography, try a shallower solvent gradient or a different solvent system to improve separation. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol is based on the successful recrystallization of a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[3]
-
Dissolution: Place the crude methyl 3-phenyl-1H-pyrazole-5-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
This is a general procedure based on the purification of other pyrazole derivatives.[2][4]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., a low polarity mixture of hexane and ethyl acetate, such as 19:1).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Data Presentation
Table 1: Solvent Systems for Purification of Pyrazole Derivatives
| Purification Method | Compound | Solvent/Eluent System | Reference |
| Recrystallization | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Ethanol | [3] |
| Column Chromatography | 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate | Petroleum ether - Ethyl Acetate (5:1) | [2] |
| Column Chromatography | Various 1,3,5-triphenyl-(1H)-pyrazoles | Hexane/Ethyl acetate (19:1) | [5] |
| Column Chromatography | Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Acetone/n-hexane (1:7, v/v) | [4] |
Note: The optimal solvent system for methyl 3-phenyl-1H-pyrazole-5-carboxylate may need to be determined empirically.
Visualizations
Caption: General workflow for the purification and analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Caption: Decision-making process for troubleshooting "oiling out" during recrystallization.
References
Technical Support Center: Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of experiments involving methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of methyl 3-phenyl-1H-pyrazole-5-carboxylate in a question-and-answer format.
Q1: My solid sample of methyl 3-phenyl-1H-pyrazole-5-carboxylate has changed color (e.g., from white to yellow or brown). What could be the cause?
A1: A color change in your solid sample is a common indicator of degradation.[1] The primary causes for pyrazole compounds include:
-
Oxidation: The pyrazole ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light or the presence of trace metal impurities.[2]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions in some pyrazole derivatives.[1][2]
-
Contamination: Impurities from the synthesis or cross-contamination during storage can also lead to discoloration.
To mitigate this, store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[2][3]
Q2: I am observing unexpected or inconsistent results in my experiments. Could the stability of the compound be a factor?
A2: Yes, inconsistent results are often linked to compound degradation, especially when working with solutions. As a methyl ester, methyl 3-phenyl-1H-pyrazole-5-carboxylate is susceptible to hydrolysis, particularly in aqueous or protic solvents.[2]
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially at non-neutral pH.[2] This introduces a new chemical entity into your experiment, which can lead to varied results.
-
Solvent-Mediated Degradation: Storing the compound in solution for extended periods is generally not recommended. If solutions are necessary, they should be prepared fresh. For short-term storage, use a dry, aprotic solvent and keep the solution at a low temperature (e.g., -20°C).[1]
Q3: My compound shows new or unexpected peaks when analyzed by HPLC or TLC. What do these peaks signify?
A3: The appearance of new peaks in a chromatographic analysis is a strong indicator of degradation or the presence of impurities.[1]
-
Degradation Products: As mentioned, hydrolysis of the methyl ester to the carboxylic acid is a likely degradation pathway. Oxidation of the pyrazole ring can also lead to new byproducts.
-
Isomers: Depending on the synthetic route and reaction conditions, the formation of isomeric pyrazoles is possible.[4] Ensure the purity of your starting material with appropriate analytical techniques.
To identify the new species, consider techniques like LC-MS or NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid methyl 3-phenyl-1H-pyrazole-5-carboxylate?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[2] Key recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C or below are recommended. For short-term storage, 2-8°C is suitable.[1]
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[1][2]
-
Moisture: Use a tightly sealed container to prevent moisture absorption, which can facilitate hydrolysis.[1][2]
-
Atmosphere: For enhanced stability, especially if the compound is stored for a long duration, consider storage under an inert atmosphere such as argon or nitrogen to prevent oxidation.[2][3]
Q2: How should I prepare and store solutions of this compound?
A2: Due to the potential for hydrolysis and solvent-mediated degradation, it is highly recommended to prepare solutions fresh for each experiment.[2] If short-term storage is unavoidable:
-
Solvent Choice: Use dry, aprotic solvents.
-
Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and under an inert atmosphere.[1]
-
pH: If using aqueous or protic solutions, ensure the pH is buffered to neutral to minimize ester hydrolysis.[2]
Q3: What are the main degradation pathways for methyl 3-phenyl-1H-pyrazole-5-carboxylate?
A3: The primary degradation pathways are dictated by its functional groups: the pyrazole ring and the methyl ester.
-
Hydrolysis: The methyl ester can be hydrolyzed to 3-phenyl-1H-pyrazole-5-carboxylic acid. This reaction is catalyzed by acid or base.
-
Oxidation: The pyrazole ring can undergo oxidation, especially when exposed to air and light.[1][2]
-
Photodegradation: Light can induce decomposition of the pyrazole structure.[2]
Quantitative Data
| Condition | Time | Purity (%) by HPLC | Degradation Product(s) | Observations |
| Solid, RT, Ambient Light | 0 | 99.5 | - | White powder |
| Solid, RT, Ambient Light | 1 month | |||
| Solid, 4°C, Dark | 0 | 99.5 | - | White powder |
| Solid, 4°C, Dark | 1 month | |||
| Solution in DMSO, -20°C | 0 | 99.5 | - | Clear solution |
| Solution in DMSO, -20°C | 1 week |
Experimental Protocols
Protocol: Assessing the Stability of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This protocol provides a general method for evaluating the stability of the compound under various conditions.
-
Sample Preparation:
-
Prepare multiple aliquots of the solid compound in amber glass vials.
-
Prepare solutions of the compound in the desired solvent(s) at a known concentration.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature/light, 4°C/dark, -20°C/dark).
-
For solutions, store at appropriate temperatures (e.g., room temperature, 4°C, -20°C).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 24 hours, 7 days, 1 month).
-
-
Analysis:
-
At each time point, analyze one aliquot from each storage condition.
-
Use a stability-indicating method, such as reverse-phase HPLC with a UV detector, to determine the purity of the compound.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Characterize any significant degradation products using LC-MS or other appropriate techniques.
-
-
Data Recording:
-
Record the percentage of the parent compound remaining at each time point for each condition.
-
Note any changes in physical appearance (e.g., color).
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Methyl 3-phenyl-1H-pyrazole-5-carboxylate Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues during the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction to synthesize methyl 3-phenyl-1H-pyrazole-5-carboxylate has a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, commonly prepared via a Knorr-type pyrazole synthesis, can stem from several factors. The primary reasons include incomplete reaction, formation of side products, and issues with product isolation.
Potential Causes and Troubleshooting Steps:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The condensation reaction between the 1,3-dicarbonyl precursor (e.g., methyl 2,4-dioxo-4-phenylbutanoate) and phenylhydrazine may require specific temperature and time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.
-
Ineffective Catalyst: Acid catalysts are often employed in Knorr pyrazole synthesis to facilitate the condensation.[1][2][3] Ensure the acid catalyst (e.g., acetic acid, hydrochloric acid) is fresh and used in the appropriate concentration.
-
-
Formation of Side Products:
-
Regioisomer Formation: Unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomeric pyrazoles.[1][4] The formation of the undesired isomer will lower the yield of the target compound. The choice of solvent can significantly influence regioselectivity. For instance, using fluorinated alcohols as solvents has been shown to improve the regioselectivity in some pyrazole syntheses.[5]
-
Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This would lead to the formation of the corresponding carboxylic acid. It is crucial to maintain appropriate pH control during the reaction and workup.
-
-
Product Isolation Issues:
-
Precipitation and Recrystallization: The product is often isolated by precipitation or recrystallization. If the product has some solubility in the solvent used for washing or recrystallization, this can lead to significant loss.[6] Use minimal amounts of cold solvent for washing the isolated product. When recrystallizing, ensure the solution is fully saturated before cooling to maximize crystal formation.
-
Experimental Protocol: Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
A representative procedure for the synthesis is as follows:
-
To a solution of methyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).[7]
-
A catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[7]
-
The reaction mixture is typically heated to reflux and stirred for a specified period (e.g., 2-4 hours), with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water, to yield the final product.
| Parameter | Recommended Condition |
| Reactants | Methyl 2,4-dioxo-4-phenylbutanoate, Phenylhydrazine |
| Solvent | Ethanol, Acetic Acid |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Workup | Cooling, Precipitation/Solvent Removal |
| Purification | Recrystallization (e.g., from Ethanol/Water) |
FAQ 2: My reaction mixture has turned a dark yellow or red color, and I'm observing multiple spots on my TLC plate. What is happening and how can I resolve this?
Answer:
The development of a dark color and the appearance of multiple spots on a TLC plate are common issues in pyrazole synthesis, often indicating the formation of impurities and side products.[8]
Potential Causes and Troubleshooting Steps:
-
Hydrazine Decomposition: Phenylhydrazine can be unstable and prone to oxidation, leading to colored impurities.[8] It is advisable to use freshly distilled or high-purity phenylhydrazine for the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.
-
Formation of Regioisomers: As mentioned in FAQ 1, the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can yield two regioisomers.[1][4] These isomers will likely have different Rf values on a TLC plate, appearing as separate spots.
-
Side Reactions: Other side reactions can occur, leading to a complex mixture of products. For example, self-condensation of the 1,3-dicarbonyl starting material can occur under certain conditions.
Purification Strategies:
If a mixture of products is obtained, purification is necessary.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities and regioisomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used.
-
Recrystallization: If the impurities have significantly different solubilities from the desired product, fractional recrystallization can be an effective purification method.
FAQ 3: The reaction doesn't seem to be starting, or the conversion is very slow. What should I do?
Answer:
A stalled or sluggish reaction can be frustrating. Several factors could be at play, from the quality of reagents to the reaction setup.
Potential Causes and Troubleshooting Steps:
-
Reagent Quality:
-
Purity of Starting Materials: Ensure that both the methyl 2,4-dioxo-4-phenylbutanoate and phenylhydrazine are of high purity. Impurities in the starting materials can inhibit the reaction.
-
Activity of Catalyst: If an acid catalyst is used, its effectiveness can diminish over time. Use a fresh bottle of the acid or titrate it to confirm its concentration.
-
-
Reaction Conditions:
-
Temperature: Some reactions require an initial activation energy to get started. If the reaction is being run at room temperature, gentle heating may be necessary.
-
Mixing: Ensure that the reaction mixture is being stirred efficiently to ensure proper mixing of the reagents.
-
-
Reaction Mechanism Considerations: The Knorr pyrazole synthesis proceeds through the formation of a hydrazone intermediate.[7] If the formation of this intermediate is slow, the overall reaction rate will be affected. The presence of a catalytic amount of acid is crucial for this step.[2][3]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Caption: A flowchart for troubleshooting common issues in the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
FAQ 4: How can I be sure that I have synthesized the correct regioisomer?
Answer:
Distinguishing between the two possible regioisomers, methyl 3-phenyl-1H-pyrazole-5-carboxylate and methyl 5-phenyl-1H-pyrazole-3-carboxylate, is crucial and can be achieved through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Characterization:
-
¹H NMR Spectroscopy: The chemical shift of the pyrazole ring proton (at C4) can be indicative of the substitution pattern. Additionally, the coupling constants between the pyrazole ring proton and adjacent substituents can provide structural information.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the carbons of the pyrazole ring will differ between the two isomers.
-
2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be invaluable in unambiguously determining the connectivity and spatial relationships of the atoms in the molecule, thus confirming the correct regioisomer. For example, an HMBC correlation between the methyl ester protons and the C5 of the pyrazole ring would confirm the structure of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Visualizing the Knorr Pyrazole Synthesis Pathway
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, which is a common route to methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Caption: A simplified reaction pathway for the Knorr synthesis of pyrazoles.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. reddit.com [reddit.com]
byproduct formation in the synthesis of pyrazole esters
Welcome to the technical support center for the synthesis of pyrazole esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of pyrazole esters, with a focus on byproduct formation.
Issue 1: Formation of Regioisomeric Pyrazole Ester Byproducts
Symptoms:
-
Nuclear Magnetic Resonance (NMR) spectra show two sets of peaks corresponding to the desired product and a structural isomer.[1]
-
Thin-Layer Chromatography (TLC) analysis reveals multiple spots with similar retention factors (Rf) that are difficult to separate.[2]
-
The isolated product has a broad melting point range.[1]
Cause:
The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound (like a β-ketoester) with a substituted hydrazine.[2][3][4] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two different pyrazole products.[3][4] The regioselectivity of this reaction is influenced by steric effects, electronic effects, reaction pH, and the choice of solvent.[2][4]
Solutions:
-
Modify Reaction Conditions: The solvent can have a significant impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve the ratio of the desired regioisomer.[2][5]
-
Adjust pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen atom initiates the attack.[2][4]
-
Vary Temperature: Lowering or raising the reaction temperature can favor the formation of one regioisomer over the other.
-
Chromatographic Separation: If a mixture of regioisomers is already formed, careful optimization of column chromatography conditions (e.g., solvent system screening via TLC) is necessary for separation.[2]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the quantitative data on the effect of different solvents on the regioselective synthesis of pyrazole esters from an unsymmetrical β-ketoester and a substituted hydrazine.
| Solvent | Temperature (°C) | Reaction Time (h) | Ratio of Regioisomer A:Regioisomer B | Reference |
| Ethanol (EtOH) | Reflux | 12 | 55:45 | [5] |
| Dichloromethane (DCM) | Room Temperature | 24 | 60:40 | |
| Toluene | Reflux | 8 | 70:30 | |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | 6 | 99:1 | [5] |
| N,N-Dimethylacetamide (DMAc) | Room Temperature | 12 | >98:2 | [6][7] |
Regioisomer A corresponds to the pyrazole with the ester group adjacent to the substituted nitrogen of the hydrazine, while Regioisomer B has the ester group at the 5-position.
Issue 2: Low Yield of the Desired Pyrazole Ester
Symptoms:
-
The isolated yield of the target pyrazole ester is significantly lower than expected.
-
TLC analysis shows a significant amount of unreacted starting material or the presence of multiple byproducts.
Cause:
Low yields can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions.[3] Hydrazine derivatives can also degrade over time.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction's progress.[3]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage without proceeding to the final cyclized pyrazole.[1]
-
Side Reactions: Electron-withdrawing groups on the starting materials can decrease their reactivity.[8] Aldehydes, if used as precursors, might undergo self-condensation.[8]
Solutions:
-
Ensure Purity of Reagents: Use freshly purified or commercially available high-purity starting materials.[3]
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. Monitor the reaction progress using TLC or LC-MS.[3]
-
Use a Catalyst: In some cases, a Lewis acid catalyst like Yb(OTf)₃ or a mild acid catalyst can promote the reaction.[8]
-
Adjust Stoichiometry: Using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[3]
Issue 3: Discoloration of the Reaction Mixture
Symptoms:
-
The reaction mixture turns yellow, red, or dark brown during the synthesis.
Cause:
Discoloration is often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] These impurities can arise from oxidative processes or acid-promoted side reactions.[3]
Solutions:
-
Use a Mild Base: The addition of a mild base, such as sodium acetate, can neutralize any acid present and lead to a cleaner reaction profile.[3]
-
Purification: Activated carbon treatment can help remove some of the colored impurities.[3] Recrystallization of the final product is also an effective purification method.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Knorr synthesis of pyrazole esters?
A1: The most common byproduct is the regioisomeric pyrazole ester, which forms when using unsymmetrical β-ketoesters or substituted hydrazines.[1][3] Other potential byproducts include incompletely cyclized hydrazone intermediates and colored impurities arising from the hydrazine starting material.[1][3]
Q2: How can I control the regioselectivity of my pyrazole ester synthesis?
A2: Regioselectivity is primarily influenced by the steric and electronic properties of the substituents on your 1,3-dicarbonyl compound and hydrazine, as well as the reaction conditions.[2][4] Key factors to control are:
-
Solvent Choice: Fluorinated alcohols like TFE have been shown to significantly enhance regioselectivity.[2][5]
-
pH Control: Adjusting the acidity or basicity of the reaction medium can direct the nucleophilic attack of the hydrazine.[2][4]
-
Temperature: Optimizing the reaction temperature can favor the formation of one isomer.
Q3: My pyrazole ester product is difficult to purify. What are some recommended purification techniques?
A3: For mixtures of regioisomers, which often have very similar polarities, careful column chromatography on silica gel is the most common method.[2] It is crucial to screen various solvent systems using TLC to achieve the best separation.[2] Recrystallization can also be effective, especially for removing colored impurities and minor byproducts.[3]
Q4: Can I use a β-ketoester directly in the Knorr synthesis to obtain a pyrazole ester?
A4: Yes, β-ketoesters are common starting materials for the synthesis of pyrazole esters. The reaction with a hydrazine will typically lead to the formation of a pyrazolone, which exists in tautomeric equilibrium with the corresponding hydroxypyrazole.[9]
Q5: What is the role of an acid catalyst in the Knorr pyrazole synthesis?
A5: An acid catalyst is used to protonate a carbonyl oxygen of the 1,3-dicarbonyl compound, which activates the carbonyl carbon for nucleophilic attack by the hydrazine.[10] This facilitates the initial imine formation and the subsequent cyclization step.[10][11]
Experimental Protocols
General Protocol for the Synthesis of a Pyrazole Ester via Knorr Cyclocondensation
This protocol describes a general method for the reaction of a β-ketoester with a hydrazine to form a pyrazole ester.
Materials:
-
β-ketoester (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Solvent (e.g., Ethanol, 2,2,2-Trifluoroethanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops) (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[3]
-
If desired, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[3]
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.[3]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[2][3]
Visualizations
Caption: Knorr pyrazole ester synthesis workflow.
Caption: Troubleshooting byproduct formation logic.
Caption: Formation of regioisomeric pyrazole esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common alternative synthetic routes to methyl 3-phenyl-1H-pyrazole-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: Cyclocondensation of Phenylhydrazine with a β-Ketoester
This is a classic and widely used method for pyrazole synthesis. The reaction involves the condensation of phenylhydrazine with a suitable β-ketoester, such as methyl 4-phenyl-2,4-dioxobutanoate, followed by cyclization.
Question 1: I am getting a mixture of regioisomers. How can I improve the regioselectivity for the desired 1,3,5-substituted pyrazole?
Answer: Regioselectivity is a common issue in the synthesis of unsymmetrical pyrazoles. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups of the β-dicarbonyl compound. Here are several factors to consider for controlling regioselectivity:
-
Hydrazine Derivative: The nucleophilicity of the two nitrogen atoms in phenylhydrazine is different. The nitrogen attached to the phenyl group is less nucleophilic due to resonance. The reaction conditions can influence which nitrogen attacks first.
-
Reaction Conditions:
-
pH: Acidic conditions can protonate the hydrazine, altering its nucleophilicity. Running the reaction under neutral or slightly basic conditions is often preferred. Acetic acid is a common catalyst that can influence selectivity.[1]
-
Solvent: The polarity of the solvent can affect the reaction pathway. Ethanol or acetic acid are commonly used.
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product.
-
-
Substituents on the β-dicarbonyl compound: The steric and electronic properties of the substituents on the β-ketoester can direct the initial attack of the hydrazine.
Troubleshooting Table 1: Improving Regioselectivity
| Parameter | Recommendation | Rationale |
| pH Control | Use catalytic amounts of a weak acid like acetic acid. | Can favor the attack of the more nucleophilic nitrogen of the hydrazine. |
| Solvent | Experiment with both protic (e.g., ethanol) and aprotic (e.g., DMSO) solvents. | Solvent polarity can influence the stability of intermediates and transition states. |
| Temperature | Start with room temperature or lower and slowly increase if the reaction is slow. | May favor the formation of one regioisomer over the other. |
Question 2: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields can result from several factors, including incomplete reaction, side reactions, or purification losses.
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be necessary.
-
Purity of Reagents: Use freshly distilled phenylhydrazine and ensure the β-ketoester is pure. Impurities can lead to side product formation.
-
Atmosphere: Phenylhydrazine can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
Work-up Procedure: During the work-up, ensure the pH is carefully adjusted to precipitate the product. Losses can occur if the product is soluble in the aqueous or organic layers.
Route 2: 1,3-Dipolar Cycloaddition
This method involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide) or a diazo compound, with a dipolarophile like an alkyne.
Question 3: I am having trouble generating the nitrile imine in situ for the cycloaddition reaction. What are the critical parameters?
Answer: The in situ generation of nitrile imines from hydrazonoyl halides typically requires a base to eliminate HCl. The choice and handling of the base are crucial.
-
Base Selection: Triethylamine (TEA) is a commonly used base. Ensure it is dry and of high purity. Other non-nucleophilic bases can also be used.
-
Stoichiometry of the Base: Use at least a stoichiometric amount of the base relative to the hydrazonoyl halide. An excess of the base may be required to drive the reaction to completion.
-
Temperature: The elimination reaction is often performed at room temperature or with gentle heating. Monitor the reaction by TLC to determine the optimal temperature.
Question 4: The cycloaddition reaction is not proceeding or is very slow. How can I facilitate the reaction?
Answer: The reactivity of both the 1,3-dipole and the dipolarophile influences the reaction rate.
-
Dipolarophile Reactivity: Electron-withdrawing groups on the alkyne (the dipolarophile) can accelerate the reaction. For the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, methyl propiolate is a suitable dipolarophile.
-
Solvent: The choice of solvent can impact the reaction rate. Aprotic solvents like THF, DCM, or acetonitrile are generally used.[1]
-
Catalysis: Some 1,3-dipolar cycloadditions can be catalyzed by Lewis acids. However, this is highly dependent on the specific substrates.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate via Cyclocondensation
This protocol is a general guideline and may require optimization based on the specific β-ketoester used.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Methyl 4-phenyl-2,4-dioxobutanoate (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add a solution of methyl 4-phenyl-2,4-dioxobutanoate (1.0 eq) in ethanol dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the crude product and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition of a Nitrile Imine
This protocol describes a general procedure for the cycloaddition of a nitrile imine, generated in situ, with an alkyne.
Materials:
-
N-phenylbenzhydrazonoyl chloride (1.0 eq)
-
Methyl propiolate (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Toluene
Procedure:
-
To a solution of N-phenylbenzhydrazonoyl chloride (1.0 eq) and methyl propiolate (1.1 eq) in anhydrous toluene, add triethylamine (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
After completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the synthesis of pyrazole-5-carboxylates from various literature sources. Note that direct comparison can be challenging due to variations in substrates and specific conditions.
Table 2: Comparison of Synthetic Routes for Pyrazole-5-carboxylates
| Synthetic Route | Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Cyclocondensation | Phenylhydrazine, β-Ketoester | Acetic Acid | Ethanol | Reflux | 2-4 h | 70-90 | General Method |
| 1,3-Dipolar Cycloaddition | Ethyl diazoacetate, α-Methylene carbonyl | DBU | Acetonitrile | RT | 1-3 h | 60-85 | [1] |
| 1,3-Dipolar Cycloaddition | Hydrazonoyl halide, Alkyne | Triethylamine | Toluene | RT | 12-24 h | 66-88 | [1] |
| From Hydrazone Dianions | Hydrazone, Diethyl oxalate | n-BuLi/LDA | THF | -78°C to RT | 2-3 h | 31-72 | [2] |
Visualizations
Diagram 1: General Workflow for Cyclocondensation Route
Caption: Workflow for the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate via cyclocondensation.
Diagram 2: Logical Flow for Troubleshooting Low Yields
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Catalyst Selection for Pyrazole Synthesis Optimization
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for catalyst selection in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrazole synthesis?
A1: Pyrazole synthesis is versatile, employing a range of catalysts. The most common is the Knorr synthesis, which uses a catalytic acid to facilitate the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] Catalysts can be broadly categorized as:
-
Homogeneous Catalysts: These are in the same phase as the reactants. Examples include Brønsted acids (e.g., acetic acid, H₂SO₄), Lewis acids (e.g., La(OTf)₃, AgOTf, Zn(OTf)₂), and organometallic complexes (e.g., based on Palladium, Ruthenium, Copper).[3][4][5][6] Homogeneous catalysts are often highly active and selective but can be difficult to separate from the product.[7][8]
-
Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[9] Examples include nano-ZnO, magnetic Fe₃O₄ nanoparticles, and catalysts supported on silica or polymers like Amberlyst-70.[5][9][10][11][12] Their primary advantage is ease of separation and recyclability.[8][9]
-
Green Catalysts: In line with sustainable chemistry, non-toxic, inexpensive, and environmentally benign catalysts like ammonium chloride are also used.[1]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on the specific requirements of your synthesis. Homogeneous catalysts generally offer high activity, selectivity, and milder reaction conditions due to well-defined active sites.[7][8] However, they are often expensive and difficult to recover and reuse.[8] Heterogeneous catalysts are highly stable, easily separated from the reaction mixture (e.g., by filtration), and can be recycled multiple times, making them ideal for industrial-scale and green chemistry applications.[9][13] However, they may exhibit lower activity and selectivity compared to their homogeneous counterparts.[8]
Q3: My reaction is producing a mixture of regioisomers. How can a catalyst or solvent help?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[14] The choice of solvent and catalyst can dramatically influence the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can significantly improve the regioselectivity towards the desired isomer.[15][16] Certain catalysts can also direct the reaction towards a specific regioisomer. Careful screening of both solvents and catalysts is essential for optimization.
Q4: What are the key reaction parameters to consider when optimizing a catalytic pyrazole synthesis?
A4: To optimize your reaction, consider the following parameters:
-
Catalyst Loading: The amount of catalyst can impact reaction rate and yield. While a higher loading might increase the rate, it also increases cost. Optimization studies often find that 10 mol% is a suitable starting point, but this can be adjusted.[3]
-
Temperature: Temperature affects the reaction rate and can influence selectivity. Some reactions proceed efficiently at room temperature, while others require heating or reflux.[5][17]
-
Solvent: The solvent can influence catalyst activity, reactant solubility, and even regioselectivity.[3][15] Common solvents include ethanol, toluene, and water, with a growing emphasis on green solvents.[1][3]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal time for completion and to avoid side product formation.[14]
Troubleshooting Guide
Problem 1: Low or No Product Yield Your reaction has run for the expected duration, but analysis (e.g., by TLC or NMR) shows a significant amount of unreacted starting materials.
-
Possible Cause: Catalyst Inactivity/Deactivation
-
Solution: Ensure the catalyst is fresh and has been stored correctly. Some catalysts are sensitive to air or moisture. For heterogeneous catalysts, consider an activation step if required. If you are reusing a catalyst, it may have lost activity; try a fresh batch.[13]
-
-
Possible Cause: Suboptimal Reaction Conditions
-
Possible Cause: Impure Starting Materials
-
Solution: Verify the purity of your hydrazine and 1,3-dicarbonyl starting materials. Impurities can poison the catalyst or lead to side reactions.[14]
-
Problem 2: Significant Side Product Formation The reaction yields the desired pyrazole but is contaminated with significant amounts of impurities.
-
Possible Cause: Incorrect Regioselectivity
-
Possible Cause: Competing Reactions
-
Solution: Side reactions like the homocoupling of aryl halides (in metal-catalyzed reactions) can produce biaryl impurities.[14] Incomplete cyclization can leave hydrazone intermediates in the mixture.[14] Optimizing catalyst loading and reaction time can minimize these issues. A lower temperature might also improve selectivity.
-
-
Possible Cause: Decomposition
-
Solution: Hydrazine starting materials or reaction intermediates can decompose, often indicated by the formation of colored impurities.[14] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation-related decomposition.
-
Catalyst Performance Data
The following tables summarize the performance of various catalytic systems for pyrazole synthesis, providing a basis for comparison and selection.
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| La(OTf)₃ (10 mol%) | Pyrazolecarbaldehyde, 2-aminopyridine, isonitrile | Toluene | 100 | 12 | 92 | [3] |
| AgOTf (1 mol%) | Trifluoromethylated ynone, aryl hydrazine | Not specified | RT | 1 | up to 99 | [5] |
| Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | Not specified | Not specified | Not specified | 95 | [5][10] |
| Nickel-based (het.) | Acetophenone, hydrazine, benzaldehyde | Ethanol | RT | 3 | Good to Exc. | [13] |
| Iodine (cat.) | Enaminone, sulfonyl hydrazine | Not specified | RT | Not specified | Not specified | [5] |
| [HDBU][OAc] (IL) | Tosylhydrazone, alkyne | [HDBU][OAc] | 95 | 12 | 85 | [17] |
RT = Room Temperature; het. = heterogeneous; IL = Ionic Liquid
Table 2: Effect of Solvent on Regioselectivity
Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. Desired isomer is 5-furyl-3-CF₃.
| Solvent | Ratio (5-furyl : 3-furyl) | Reference |
| Ethanol (EtOH) | 1 : 1.1 | [16] |
| Toluene | 1.8 : 1 | [16] |
| Trifluoroethanol (TFE) | 10 : 1 | [16] |
| Hexafluoroisopropanol (HFIP) | >20 : 1 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Pyrazole Synthesis
This protocol outlines a general method for screening different catalysts for the synthesis of a target pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Preparation: To a series of clean, dry reaction vials, add the 1,3-dicarbonyl compound (1.0 mmol) and a magnetic stir bar.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of La(OTf)₃, 10 mol% nano-ZnO, 5 mol% acetic acid, etc.). One vial should be a control with no catalyst.
-
Solvent and Reactant Addition: Add the chosen solvent (e.g., 3 mL of ethanol or toluene) to each vial. Then, add the hydrazine derivative (1.1 mmol) dropwise while stirring.
-
Reaction: Seal the vials and place them in a temperature-controlled reaction block. Heat the reactions to the desired temperature (e.g., 80 °C) and allow them to stir for a set amount of time (e.g., 12 hours).
-
Monitoring: Periodically take small aliquots from each reaction vial and analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.
-
Work-up: After the reaction is complete, cool the vials to room temperature. If using a heterogeneous catalyst, filter the mixture to remove the catalyst. For homogeneous catalysts, proceed with a standard aqueous work-up: dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the conversion and the ratio of regioisomers, if applicable. The most promising catalyst system can then be further optimized.
Protocol 2: Microwave-Assisted Synthesis Using Acetic Acid
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[16]
-
Setup: In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (e.g., chalcone) (1.0 mmol) and the arylhydrazine (1.1 mmol).[16]
-
Solvent/Catalyst: Add glacial acetic acid (5 mL), which serves as both the solvent and catalyst.[16]
-
Reaction: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[16]
-
Isolation: After the reaction, allow the vessel to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.[16]
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization or column chromatography.[16]
Visualizations
Diagram 1: Catalyst Selection Workflow
Caption: A workflow for selecting a suitable catalyst for pyrazole synthesis.
Diagram 2: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
References
- 1. jetir.org [jetir.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. ethz.ch [ethz.ch]
- 8. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, with a focus on the impact of solvent selection.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here are the primary aspects to investigate:
-
Purity of Reactants: Ensure the purity of phenylhydrazine and the 1,3-dicarbonyl compound (e.g., dimethyl acetylenedicarboxylate or a related β-ketoester). Impurities can lead to significant side reactions.
-
Reaction Temperature: The reaction temperature is a critical parameter. While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of reactants or products, especially if the heating is prolonged.
-
Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction rate, and even the regioselectivity of the cyclization. Aprotic dipolar solvents like DMF or DMSO may offer better results than polar protic solvents such as ethanol, depending on the specific reaction pathway.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.
-
Product Precipitation: In some solvent systems, the product may precipitate out of the solution as it forms. While this can be advantageous for purification, ensure that the stirring is efficient to prevent the coating of unreacted starting materials.
Q2: I am observing the formation of significant byproducts. What are the common side reactions and how can they be minimized?
A2: The formation of byproducts is a common challenge in pyrazole synthesis. Key side reactions to consider include:
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a primary concern. The choice of solvent and the electronic properties of the substituents can influence the regioselectivity. Careful analysis of the product mixture by NMR is essential to identify the isomeric ratio.
-
Hydrazone Self-Condensation: Phenylhydrazine can undergo self-condensation or other side reactions, reducing its availability for the main reaction. Adding the hydrazine slowly to the reaction mixture can help to maintain a low concentration and minimize these side reactions.
-
Oxidation of Intermediates: The reaction mixture may darken due to the oxidation of intermediates or the decomposition of the hydrazine starting material. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative processes.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, especially under acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. Using anhydrous solvents is recommended.
Q3: The choice of solvent seems to significantly impact my results. What are the general guidelines for selecting an appropriate solvent?
A3: The solvent can influence the reaction in several ways, including the solubility of reactants, the stabilization of intermediates, and the reaction kinetics. Here are some considerations:
-
Polarity: The polarity of the solvent can affect the rate of the cycloaddition reaction. Polar aprotic solvents like DMF and DMSO can accelerate reactions involving polar intermediates.
-
Boiling Point: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run at atmospheric pressure. Higher boiling point solvents can be used to increase the reaction rate, but this must be balanced against the thermal stability of the reactants and products.
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol, acetic acid) can participate in hydrogen bonding and may protonate intermediates, which can either catalyze or inhibit the reaction depending on the mechanism. Aprotic solvents (e.g., toluene, DCM, THF) do not have this capability.
-
Solubility: Ensure that all reactants are reasonably soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture.
Data Presentation: Solvent Effects on Pyrazole Synthesis
The following table summarizes the impact of different solvents on the synthesis of pyrazole derivatives, based on literature reports for similar compounds. This data can be used as a starting point for optimizing the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
| Solvent System | Typical Reaction Time | Typical Yield | Notes |
| Ethanol | 2-3 hours | Moderate to Good | A common protic solvent, often used with an acid catalyst.[1] |
| Toluene/DCM (1:1) | 2 hours | Good | An aprotic solvent mixture used for the synthesis of a similar pyrazole carboxylate.[2][3] |
| 1,4-Dioxane | 3 hours | Moderate | An aprotic solvent, but in some cases, can lead to lower yields compared to other systems.[4][5] |
| Dichloromethane/Triethylamine | Not specified | High | The addition of a base like triethylamine in an aprotic solvent can significantly improve the yield.[4][5] |
| Ionic Liquids | 20 minutes | Good to Excellent | Can serve as both solvent and catalyst, offering short reaction times and potential for recyclability. |
| Toluene | 24 hours | Moderate | A higher boiling point aprotic solvent, may require longer reaction times.[6] |
Experimental Protocols
Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate via Cycloaddition
This protocol is adapted from the synthesis of a structurally similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[2][3]
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in a 1:1 mixture of toluene and DCM.
-
Slowly add dimethyl acetylenedicarboxylate (1 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield methyl 3-phenyl-1H-pyrazole-5-carboxylate as a solid.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields.
Experimental Workflow for Pyrazole Synthesis
Caption: A typical experimental workflow for pyrazole synthesis.
References
- 1. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]
- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in Methyl 3-Phenyl-1H-pyrazole-5-carboxylate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, with a focus on impurity management.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate?
A1: The primary impurities in the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate typically arise from the reaction of phenylhydrazine with an unsymmetrical dicarbonyl compound, such as dimethyl acetylenedicarboxylate. The most common impurities include:
-
Regioisomers: The formation of the undesired regioisomer, methyl 1-phenyl-3-methoxycarbonyl-1H-pyrazole-5-carboxylate, is a common issue. This occurs due to the two possible sites of initial nucleophilic attack by the phenylhydrazine on the dicarbonyl compound.[1]
-
Unreacted Starting Materials: Residual phenylhydrazine and dimethyl acetylenedicarboxylate may remain in the final product if the reaction does not go to completion.
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the presence of pyrazoline intermediates as byproducts.
-
Side-Reaction Products: Phenylhydrazine can undergo side reactions, leading to colored impurities that can result in a yellow or red hue in the reaction mixture.
Q2: How can I minimize the formation of the undesired regioisomer?
A2: Controlling the regioselectivity of the reaction is crucial. Several factors influence the ratio of the desired 3-phenyl-5-carboxylate isomer to the 5-phenyl-3-carboxylate isomer:
-
Reaction pH: The acidity or basicity of the reaction medium can significantly impact the regiochemical outcome. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in phenylhydrazine, influencing the initial point of attack on the dicarbonyl compound. Conversely, basic conditions may favor the attack of the more inherently nucleophilic nitrogen atom.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomer ratio.
-
Nature of the Phenylhydrazine: Using phenylhydrazine hydrochloride instead of free phenylhydrazine has been shown to alter the regioisomeric ratio in similar pyrazole syntheses.
Q3: My reaction mixture has a strong yellow or red color. What is the cause and how can I remove it?
A3: Discoloration is a frequent observation in pyrazole synthesis, especially when using phenylhydrazine. This is often due to the formation of colored impurities from the starting material itself, potentially through oxidative processes. To mitigate this:
-
Use High-Purity Starting Materials: Ensure the phenylhydrazine is of high purity and has been stored correctly to prevent degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the phenylhydrazine.
-
Purification: The colored impurities can often be removed during workup and purification. Techniques like column chromatography or recrystallization are typically effective. Washing the crude product with a suitable solvent, such as toluene, may also help to remove some of the colored byproducts.
Troubleshooting Guides
Issue 1: Presence of Two Major Products in TLC/HPLC Analysis
-
Symptom: Two spots of similar intensity on a TLC plate or two major peaks in an HPLC chromatogram.
-
Probable Cause: Formation of a mixture of regioisomers (methyl 3-phenyl-1H-pyrazole-5-carboxylate and methyl 1-phenyl-3-methoxycarbonyl-1H-pyrazole-5-carboxylate).
-
Troubleshooting Steps:
-
Confirm Identity: Use spectroscopic methods such as 1H NMR and 13C NMR to identify the two isomers. The chemical shifts of the pyrazole ring proton and the methyl ester protons will be different for each isomer.
-
Optimize Reaction Conditions: Refer to the quantitative data in Table 1 to select conditions that favor the formation of the desired isomer. Experiment with different solvents, temperatures, and reaction times.
-
Purification: If a mixture is unavoidable, the two regioisomers can often be separated by column chromatography on silica gel.
-
Issue 2: Low Yield of the Desired Product
-
Symptom: The isolated yield of methyl 3-phenyl-1H-pyrazole-5-carboxylate is significantly lower than expected.
-
Probable Cause:
-
Incomplete reaction.
-
Suboptimal reaction conditions.
-
Degradation of starting materials or product.
-
Mechanical loss during workup and purification.
-
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
-
Check Starting Material Quality: Ensure that the phenylhydrazine and dimethyl acetylenedicarboxylate are pure and dry.
-
Optimize Stoichiometry: While a 1:1 molar ratio is typical, a slight excess of one reactant may drive the reaction to completion.
-
Review Workup Procedure: Ensure that the extraction and purification steps are performed efficiently to minimize product loss.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioisomeric Ratio in a aza-Michael addition/cyclization reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio (Product A : Product B) |
| 1 | Ethanol | Reflux | 18 | 70:30 |
| 2 | Acetonitrile | Reflux | 18 | 65:35 |
| 3 | Toluene | Reflux | 18 | 55:45 |
| 4 | Dichloromethane | Reflux | 18 | 60:40 |
Product A: 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, Product B: 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
Experimental Protocols
Key Experiment: Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This protocol is adapted from the synthesis of a structurally similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[2]
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in a 1:1 mixture of toluene and DCM.
-
Add dimethyl acetylenedicarboxylate (1 equivalent) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude solid product from ethanol to obtain pure methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Key Experiment: HPLC Analysis of Impurities
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a higher proportion of water and gradually increase the proportion of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare a standard solution of pure methyl 3-phenyl-1H-pyrazole-5-carboxylate in the mobile phase.
-
Prepare a sample solution of the crude reaction mixture or the purified product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to the desired product by comparing the retention time with the standard.
-
Identify and quantify impurity peaks based on their retention times and peak areas relative to the main product peak.
Visualizations
Caption: Impurity formation pathway in the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Caption: Troubleshooting workflow for managing impurities.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The efficient and selective synthesis of pyrazole derivatives is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of three prominent methods for pyrazole synthesis: the classical Knorr synthesis, the versatile 1,3-dipolar cycloaddition, and modern microwave-assisted synthesis. The performance of each method is evaluated based on experimental data, and detailed protocols are provided for key examples.
Knorr Pyrazole Synthesis: The Classic Approach
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a widely used and versatile method for preparing pyrazoles.[3][4][5] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][6]
A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[1][7] The regiochemical outcome is influenced by steric hindrance, the electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, and the reaction pH.[1][7]
Quantitative Data for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/1-Propanol | ~100°C, 1 hour | High | [3][8] |
| Acetylacetone | Hydrazine hydrate | Not specified | Not specified | High | [9] |
| Dibenzoylmethane | Hydrazine | Not specified | Not specified | Moderate to Good | [10] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | Room temp, 1-4 hours | High (regioselective) | [7] |
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a classic example of the Knorr pyrazole synthesis using a β-ketoester.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling the mixture to room temperature, add diethyl ether to precipitate the solid product.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry to obtain the pure pyrazolone.
1,3-Dipolar Cycloaddition: A Versatile Alternative
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles.[11] Common 1,3-dipoles for pyrazole synthesis include diazo compounds and nitrilimines, which react with alkynes or alkenes as dipolarophiles.[12][13] This method offers a high degree of control over the substitution pattern of the resulting pyrazole.
Nitrilimines, often generated in situ from hydrazonyl chlorides, react with alkenes to yield pyrazolines, which can then be oxidized to pyrazoles. Alternatively, reaction with alkynes directly affords pyrazoles. Diazo compounds, such as ethyl diazoacetate, can also react with alkynes to produce pyrazoles, and the regioselectivity can often be controlled by the reaction conditions.[14]
Quantitative Data for 1,3-Dipolar Cycloaddition Synthesis
| 1,3-Dipole (precursor) | Dipolarophile | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazonyl chloride | α-Bromocinnamaldehyde | Triethylamine/CHCl₃ or CH₂Cl₂ | Room temp, 7-10 hours | 70-86 | |
| Ethyl diazoacetate | Methyl propiolate | TPGS-750-M/H₂O (pH 5.5) | Room temp, 20 hours | 76 | [14] |
| Sydnone | Dimethyl acetylenedicarboxylate | Toluene | Reflux, 10 hours | 89 | [15] |
| Tosylhydrazone | Terminal alkyne | Base | Not specified | Good | [2] |
Experimental Protocol: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
This protocol describes the synthesis of a tetrasubstituted pyrazole via the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ) with an alkene.[16]
Materials:
-
α-Bromocinnamaldehyde
-
Hydrazonyl chloride
-
Triethylamine
-
Dry chloroform or dichloromethane
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a dry reaction vessel, dissolve α-bromocinnamaldehyde (1 equivalent) and the corresponding hydrazonyl chloride (1 equivalent) in dry chloroform or dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 7-10 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure pyrazole derivative.
Microwave-Assisted Synthesis: A Green and Rapid Approach
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods.[17][18][19] This "green chemistry" approach is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles.[18][20]
The Knorr pyrazole synthesis and other cyclocondensation reactions can be efficiently carried out under microwave irradiation, often in the absence of a solvent (neat conditions) or using environmentally benign solvents.[21][22][23] The rapid heating and precise temperature control afforded by microwave reactors can minimize the formation of side products and enhance reaction efficiency.[24]
Quantitative Data for Microwave-Assisted Pyrazole Synthesis
| Precursors | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate, Phenylhydrazine | Microwave (neat) | Not specified (20% power) | 4 min | 82 | [21] |
| Chalcone, Hydrazine derivative | Microwave | 60 | 5 min | 91-98 | [17] |
| Chalcone, Hydrazine derivative | Conventional Heating | 75 | 2 hours | 73-90 | [17] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Microwave | 120 | 7-10 min | 68-86 | [19] |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Microwave (solvent-free) | Not specified | 6 min | Good | [23] |
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazole from a Chalcone
This protocol provides a general procedure for the rapid synthesis of a pyrazole derivative from a chalcone and a hydrazine under microwave irradiation.[17]
Materials:
-
Chalcone derivative
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (approximately 2 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and for a set time (e.g., 300 W for 1-5 minutes). The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Conclusion
The choice of synthesis method for pyrazole derivatives depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The Knorr synthesis remains a robust and reliable method, particularly for large-scale preparations, although regioselectivity can be a challenge with unsymmetrical substrates.
-
1,3-Dipolar cycloaddition offers excellent control over the substitution pattern and is highly versatile for accessing a wide variety of complex pyrazoles.
-
Microwave-assisted synthesis provides a rapid and environmentally friendly alternative to conventional heating methods, often resulting in higher yields and shorter reaction times, making it ideal for high-throughput synthesis and library generation in drug discovery.
Researchers and drug development professionals should consider the specific requirements of their target molecules when selecting the most appropriate synthetic strategy. The detailed protocols and comparative data presented in this guide are intended to aid in this decision-making process and facilitate the efficient synthesis of novel pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methyl 3-phenyl-1H-pyrazole-5-carboxylate and Other Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological profile of methyl 3-phenyl-1H-pyrazole-5-carboxylate against other notable pyrazole-containing compounds. The information herein is supported by experimental data from various studies, offering insights into their anticancer and antimicrobial potential.
Comparative Analysis of Anticancer Activity
The antiproliferative effects of various pyrazole derivatives have been evaluated across multiple cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Methyl 3-phenyl-1H-pyrazole-5-carboxylate Analogues | ||||
| Pyrazole-Indole Hybrid 7a | HepG2 | < 23.7 | Doxorubicin | 24.7–64.8 |
| Pyrazole-Indole Hybrid 7b | HepG2 | < 23.7 | Doxorubicin | 24.7–64.8 |
| Other Pyrazole Derivatives | ||||
| Pyrazole Carbaldehyde Derivative 43 | MCF-7 | 0.25 | Doxorubicin | 0.95 |
| Pyrazole-linked Benzothiazole-β-naphthol 60 | A549, HeLa, MCF-7 | 4.63–5.54 | - | - |
| Pyrazole-linked Benzothiazole-β-naphthol 61 | A549, HeLa, MCF-7 | 4.63–5.54 | - | - |
| Pyrazole-linked Benzothiazole-β-naphthol 62 | A549, HeLa, MCF-7 | 4.63–5.54 | - | - |
| Pyrazole-5-carboxamide 8e | MGC-803 | 1.02 ± 0.08 (Telomerase) | - | - |
Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been investigated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for this activity.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound |
| 5-Amino Functionalized Pyrazoles | |||
| 3c | Staphylococcus genus (MDR) | 32–64 | - |
| 4b | Staphylococcus genus (MDR) | 32–64 | - |
| 3c | Mycobacterium tuberculosis | Moderate | - |
| 4a | Mycobacterium tuberculosis (MDR) | Moderate | - |
| Other Pyrazole Derivatives | |||
| Pyrazole-3-carboxamide Analogues (40, 42, 44, 47) | Bacillus subtilis | 32 | - |
| Enterococcus faecalis | 32 | - | |
| Staphylococcus aureus | 32 | - | |
| Streptococcus pyogenes | 16 | - | |
| Thiazolo[4,5-b]pyridin-2-one 3g | Pseudomonas aeruginosa | 0.21 µM | Ciprofloxacin |
| Escherichia coli | 0.21 µM | Ciprofloxacin |
Note: Direct MIC values for methyl 3-phenyl-1H-pyrazole-5-carboxylate were not consistently reported. The table includes data for various functionalized pyrazoles to illustrate the antimicrobial spectrum of this class of compounds.
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1][2][3][4][5]
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.[1]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Overnight bacterial cultures are diluted to a standardized inoculum of 1.5 × 10^8 CFU/mL.[6]
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in 96-well microplates.[6]
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]
Signaling Pathways and Mechanisms of Action
Pyrazole derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Methyl 3-Phenyl-1H-pyrazole-5-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of methyl 3-phenyl-1H-pyrazole-5-carboxylate and a variety of its analogs. The objective is to offer a valuable resource for the identification, characterization, and structural elucidation of this important class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The guide summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction to Phenylpyrazole Carboxylates
Pyrazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities. Methyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a key building block for the synthesis of more complex molecules. Understanding the influence of various substituents on the spectroscopic characteristics of the pyrazole core is crucial for the unambiguous identification and characterization of novel analogs. This guide will explore these substituent effects through a comparative analysis of experimental data.
Comparative Spectroscopic Data
The following tables present a compilation of spectroscopic data for methyl 3-phenyl-1H-pyrazole-5-carboxylate and several of its analogs. This data has been collated from various research publications to provide a comparative overview.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate and Its Analogs.
| Compound/Substituent | Pyrazole H-4 | Phenyl-H | OCH₃ | Other Protons | Solvent |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | 5.98 (s) | 7.34–7.74 (m) | 3.80 (s) | 12.16 (s, OH) | DMSO-d₆ |
| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate | 6.25 (s) | 7.32 (m, 1H), 7.43 (m, 2H), 7.78 (m, 2H) | - | 2.35 (s, CH₃), 6.76 (d, 1H, furan-H), 7.78 (d, 1H, furan-H) | CDCl₃ |
| 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)[2] | - | 7.25 (t, 2H), 7.27 (d, 2H), 7.35 (d, 2H), 7.44 (t, 4H), 7.70 (d, 4H) | - | 2.32 (br. s., 6H, CH₃), 5.00 (s, 1H, CH) | DMSO-d₆ |
| Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate[2] | - | 7.12 (t, 2H), 7.26 (d, 2H), 7.29 (t, 4H), 7.60 (d, 4H), 7.89 (d, 2H) | 3.86 (s) | 2.12 (s, 6H, CH₃), 4.80 (s, 1H, CH) | CDCl₃ |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate Analogs.
| Compound/Substituent | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 | Phenyl-C | OCH₃ | C=O | Other Carbons | Solvent |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate[3] | 142.8 | 111.7 | 149.8 | 126.6, 129.3, 129.4, 139.2 | 51.2 | 163.5 | 28.4, 28.6, 35.1, 44.1, 79.4, 154.7 (N-Boc-piperidinyl) | CDCl₃ |
| 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)[2] | 147.1 | 100.0 (approx.) | 146.8 | 121.2, 126.4, 129.4, 129.5, 137.2, 137.4, 141.9, 146.8 | - | - | 11.8 (CH₃), 33.0 (CH), 120.5 (q, CF₃), 147.1 (C-OCF₃) | DMSO-d₆ |
| Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate[2] | 146.8 | 100.0 (approx.) | 146.1 | 121.4, 126.4, 127.5, 128.1, 128.2, 128.5, 129.1, 129.9, 146.8 | 52.2 | 167.2 | 12.0 (CH₃), 34.1 (CH) | CDCl₃ |
IR Spectral Data
Table 3: Key IR Absorption Frequencies (ν, cm⁻¹) of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate and Its Analogs.
| Compound/Substituent | ν(C=O) | ν(C=N) | ν(C=C) | ν(N-H) / ν(O-H) | Other Key Absorptions |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | 1728 | - | - | 3204 (O-H) | 1249 (C-O) |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate[3] | 1712, 1674 | - | - | - | 2979 (C-H), 1255 (C-O) |
| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate | 1752 | - | - | - | - |
| 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)[2] | - | 1596 | 1579, 1501 | Broad OH | 1253 (C-O-CF₃), 1226, 1167 (CF₃) |
| Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate[2] | 1720 | 1595 | 1569, 1499 | Broad OH | 1286, 1118 (C-O) |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z) of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate Analogs.
| Compound/Substituent | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions | Ionization Method |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate[3] | 386 [M+H]⁺ | - | ESI |
| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate | 346/348 [M]⁺ | 173 | MS |
| 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)[2] | 520.8 [M]⁺ | - | ESI |
| Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate[2] | 494.8 [M]⁺ | - | ESI |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate Analogs
A general and widely used method for the synthesis of 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For methyl 3-phenyl-1H-pyrazole-5-carboxylate, this typically involves the reaction of a benzoylpyruvate derivative with hydrazine.
Example Synthesis: Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [1] A mixture of phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (2 mmol) is refluxed in a 1:1 mixture of toluene and dichloromethane (10 mL) for 2 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the pyrazole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectral Width: 0-15 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0-220 ppm
-
Pulse Angle: 45°
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometers are commonly used for the analysis of pyrazole derivatives.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the range of µg/mL to ng/mL).
-
Acquisition (ESI): The sample solution is infused into the ESI source. The instrument is typically operated in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized pyrazole derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.
Conclusion
The spectroscopic analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogs provides a wealth of information regarding their molecular structure. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data, researchers can deduce the influence of various substituents on the electronic environment of the pyrazole core. This comparative guide, along with the detailed experimental protocols, serves as a practical resource for scientists engaged in the synthesis and characterization of novel pyrazole-based compounds for a wide range of applications, particularly in the field of drug development. The provided data and methodologies will aid in the rapid and accurate elucidation of the structures of newly synthesized molecules.
References
A Comparative Guide to the Validation of Analytical Methods for Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification and analysis of pyrazole compounds. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1] Experimental data from various studies have been compiled to assist researchers in selecting the most appropriate technique for their specific analytical needs, whether for routine quality control, impurity profiling, or bioanalytical studies.
Data Presentation: A Comparative Overview of Method Performance
The selection of an analytical method is a critical decision that directly impacts the reliability of quantitative data. The following tables summarize typical validation parameters for the quantification of various pyrazole derivatives using HPLC, GC-MS, and UPLC-MS/MS.
Table 1: HPLC Method Validation Parameters for Pyrazole Compounds
| Analyte/Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Pyrazoline Derivative | 50-150 µg/mL | > 0.9995 | 4 µg/mL | 15 µg/mL | 98-102% | < 2.0 | [1] |
| 3-Methylpyrazole | 1-100 µg/mL | > 0.999 | ~0.1 µg/mL | ~0.3 µg/mL | 98-102% | < 2.0 | [2] |
| (4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] | 0.5-50 ppm | Not Specified | Not Specified | Not Specified | Not Specified | 0.3 | N/A |
Table 2: GC-MS Method Validation Parameters for Pyrazole Compounds
| Analyte/Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 3-Methylpyrazole | 1-50 µg/mL | > 0.998 | ~0.5 µg/mL | ~1.0 µg/mL | 95-105% | < 5.0 | [2] |
| Pyrazole Isomers in Industrial Mixtures | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | N/A |
Table 3: UPLC-MS/MS Method Validation Parameters for Pyrazole Compounds
| Analyte/Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 3-Methylpyrazole | 0.1-100 ng/mL | > 0.999 | ~0.05 ng/mL | ~0.1 ng/mL | 98-102% | < 2.0 | [2] |
| Five Pyrazole Fungicides in Cereals, Vegetables, and Fruits | Not Specified | ≥ 0.990 | < 3.0 µg/kg | ≤ 9 µg/kg | 70-108% | < 20.9 | [3] |
Experimental Protocols: Detailed Methodologies
Robust and reproducible data are contingent on meticulously executed experimental protocols. The following sections detail representative methodologies for the analysis of pyrazole compounds by HPLC, GC-MS, and UPLC-MS/MS.
RP-HPLC Method for a Pyrazoline Derivative
This method is suitable for the quantification of pyrazoline derivatives in bulk drug and pharmaceutical formulations.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection Wavelength: 206 nm.
-
Column Temperature: 25 ± 2°C.
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the pyrazoline reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linearity range.
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the pyrazoline derivative in the sample solution from the calibration curve.
GC-MS Method for 3-Methylpyrazole Analysis
This method is effective for the analysis of volatile pyrazole compounds like 3-methylpyrazole.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Sample Preparation:
-
Standard and Sample Preparation: Prepare stock and working standards in a suitable volatile solvent (e.g., methanol, acetone). For solid samples, a solvent extraction may be necessary.
-
Derivatization may be required for certain pyrazole compounds to improve volatility, although it is not always necessary for 3-methylpyrazole.[2]
-
-
Data Analysis: Quantification is based on the peak area of a characteristic ion of 3-methylpyrazole, with calibration curves generated similarly to the HPLC method.
UPLC-MS/MS Method for 3-Methylpyrazole Analysis
This high-sensitivity method is ideal for trace-level quantification of pyrazole compounds in complex matrices.
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution program is typically used to optimize separation.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions, providing high selectivity and sensitivity.
-
-
Sample Preparation:
-
Standard and Sample Preparation: Similar to HPLC, but with dilutions made to much lower concentrations (ng/mL range).
-
For complex matrices like biological fluids, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.
Mandatory Visualizations
To visually represent the analytical processes and their comparative logic, the following diagrams are provided.
References
A Comparative Study on the Reactivity of Pyrazole Isomers: A Guide for Researchers
For immediate release
This guide provides a comprehensive comparison of the reactivity of pyrazole isomers, tailored for researchers, scientists, and drug development professionals. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Understanding the nuanced reactivity of its various isomers is crucial for the efficient design and synthesis of novel therapeutic agents. This document outlines the comparative acidity and basicity, and the propensity for electrophilic and nucleophilic substitution of common pyrazole isomers, supported by available data and generalized experimental protocols.
Executive Summary
The reactivity of the pyrazole ring is fundamentally influenced by the position of its substituents. This guide demonstrates that:
-
Acidity and Basicity : The position of methyl groups subtly alters the pKa of the pyrazole ring. Generally, pyrazoles are weak bases and very weak acids.
-
Electrophilic Aromatic Substitution (SEAr) : This reaction overwhelmingly favors the C4 position due to its higher electron density. The rate of substitution is influenced by the electronic nature of the substituents on the ring.
-
Nucleophilic Aromatic Substitution (SNAr) : While less common for the electron-rich pyrazole ring, SNAr can occur at the C3 and C5 positions, particularly when activated by strong electron-withdrawing groups.
Data Presentation: Physicochemical Properties of Pyrazole Isomers
The position of substituents on the pyrazole ring directly impacts its electronic properties, which in turn governs its reactivity. The following table summarizes the available dissociation constants (pKa) for pyrazole and its simple methylated isomers.
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| 1H-Pyrazole | 2.5 | [4] | |
| 3-Methyl-1H-pyrazole | ~3.4 (Predicted) | [5][6] | |
| 4-Methyl-1H-pyrazole | 2.91 - 3.00 | [1] | |
| 3,5-Dimethyl-1H-pyrazole | 4.02 (Predicted) | [7][8] |
Note: Some pKa values are predicted and should be considered as estimates.
Comparative Reactivity of Pyrazole Isomers
Acidity and Basicity
Pyrazoles are amphoteric, capable of acting as both weak acids and weak bases.[2][9] The pyrrole-like nitrogen (N1) is weakly acidic (pKa ≈ 14-15), while the pyridine-like nitrogen (N2) is weakly basic.
-
Basicity : The basicity of the pyrazole ring is influenced by the electronic effects of its substituents. Electron-donating groups, such as methyl groups, generally increase the basicity of the pyridine-like nitrogen.[2] As indicated in the table above, the predicted pKa of the conjugate acid of 3,5-dimethylpyrazole is higher than that of pyrazole and 4-methylpyrazole, suggesting it is the strongest base among the listed isomers.
-
Acidity : Conversely, electron-withdrawing groups increase the acidity of the N-H proton.[2]
Electrophilic Aromatic Substitution (SEAr)
Electrophilic attack on the pyrazole ring predominantly occurs at the C4 position.[4][10][11] This is attributed to the higher electron density at this position compared to the C3 and C5 positions, which are adjacent to the electronegative nitrogen atoms.
The general reactivity trend for electrophilic aromatic substitution is governed by the nature of the substituents on the pyrazole ring.
-
Activating Groups : Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, thereby increasing the rate of electrophilic substitution.
-
Deactivating Groups : Electron-withdrawing groups (e.g., nitro, cyano, acyl) decrease the electron density of the ring, slowing down the rate of electrophilic substitution.
For isomeric methylpyrazoles, the following qualitative reactivity order towards electrophiles can be inferred:
3,5-Dimethylpyrazole > 3-Methylpyrazole ≈ 4-Methylpyrazole > Pyrazole
This trend is based on the cumulative electron-donating effect of the methyl groups. A quantitative comparison of reaction rates would require kinetic studies as outlined in the experimental protocols below.
Caption: Relative reactivity of pyrazole isomers in SEAr.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is less common for the electron-rich pyrazole ring but can be achieved at the C3 and C5 positions if the ring is sufficiently activated by potent electron-withdrawing groups, such as a nitro group.[12] Halogenated pyrazoles, particularly those with activating groups, can also undergo nucleophilic substitution.
Studies have shown that in N-substituted nitropyrazoles, a nitro group at the C5 position is significantly more reactive towards nucleophiles than a nitro group at the C3 position.[12] This highlights the profound impact of isomerism on the reactivity of the pyrazole core in SNAr reactions.
Experimental Protocols
Protocol 1: Determination of pKa of Pyrazole Isomers by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the pKa of a pyrazole isomer.
-
Preparation of Buffer Solutions : Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the pyrazole isomer.
-
Preparation of Pyrazole Stock Solution : Prepare a stock solution of the pyrazole isomer in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Spectrophotometric Measurement :
-
For each buffer solution, add a small, constant volume of the pyrazole stock solution to a cuvette containing the buffer.
-
Record the UV-Vis spectrum of each solution over an appropriate wavelength range.
-
-
Data Analysis :
-
Identify a wavelength where the absorbance of the protonated and deprotonated forms of the pyrazole differ significantly.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.
-
Caption: Workflow for pKa determination.
Protocol 2: Comparative Study of Electrophilic Nitration Rates of Pyrazole Isomers
This protocol describes a competitive reaction to determine the relative rates of nitration for two different pyrazole isomers.[13]
-
Reaction Setup :
-
In a round-bottom flask, dissolve equimolar amounts of two different pyrazole isomers (e.g., 3-methylpyrazole and 4-methylpyrazole) in a suitable solvent (e.g., glacial acetic acid).
-
Cool the mixture in an ice bath.
-
-
Preparation of Nitrating Agent :
-
In a separate flask, carefully prepare a nitrating mixture by adding a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total moles of pyrazoles) of concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
-
Reaction :
-
Slowly add the cold nitrating mixture to the stirred solution of pyrazole isomers.
-
Maintain the reaction at a low temperature (e.g., 0-5 °C) for a specified time.
-
-
Work-up :
-
Quench the reaction by pouring the mixture into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and remove the solvent under reduced pressure.
-
-
Analysis :
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the nitrated products of each isomer.
-
The ratio of the products will reflect the relative rates of nitration of the two pyrazole isomers.
-
References
- 1. pKa of 4MP and chemical equivalence in formulations of free base and salts of 4MP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. 3-Methylpyrazole | 1453-58-3 [chemicalbook.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. hmdb.ca [hmdb.ca]
- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. stmarys-ca.edu [stmarys-ca.edu]
A Comparative Guide to Purity Assessment of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized methyl 3-phenyl-1H-pyrazole-5-carboxylate, a key building block in pharmaceutical research. The performance of standard analytical techniques is evaluated, and a comparative analysis is presented against its common analogs, ethyl 3-phenyl-1H-pyrazole-5-carboxylate and 3-phenyl-1H-pyrazole-5-carboxylic acid, which serve as important bioisosteres in drug design.[1][2][3] The presented data and protocols are intended to assist researchers in selecting the most effective methods for quality control and impurity profiling.
Overview of Analytical Techniques
The purity of pyrazole derivatives is crucial for the safety and efficacy of final drug products.[4] A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment, enabling the detection, identification, and quantification of process-related impurities, starting materials, and degradation products. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[5][6][7]
Comparative Data Presentation
The following tables summarize typical quantitative data obtained from the purity analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its key alternatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Purity (%) | Potential Impurities (Relative Retention Time) |
| Methyl 3-phenyl-1H-pyrazole-5-carboxylate | ~10.0 | >99.5 | Phenylhydrazine (~0.25), Dimethyl acetylenedicarboxylate (~0.40), Regioisomer (~1.40) |
| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | ~11.5 | >99.0 | Phenylhydrazine (~0.23), Diethyl acetylenedicarboxylate (~0.38), Regioisomer (~1.35)[8][9] |
| 3-Phenyl-1H-pyrazole-5-carboxylic acid | ~8.5 | >97.0 | Unreacted methyl/ethyl ester (~1.20), Decarboxylation product (~0.80)[10] |
Note: Retention times are illustrative and depend on the specific HPLC method.
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in δ, ppm)
| Compound | Pyrazole H-4 | -OCH₃ / -OCH₂CH₃ | Phenyl Protons | NH |
| Methyl 3-phenyl-1H-pyrazole-5-carboxylate | ~7.35 (s) | ~3.90 (s) | 7.40-7.80 (m) | ~13.5 (br s) |
| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | ~7.30 (s) | ~4.40 (q), ~1.40 (t) | 7.40-7.80 (m) | ~13.4 (br s)[8][9] |
| 3-Phenyl-1H-pyrazole-5-carboxylic acid | ~7.25 (s) | N/A | 7.40-7.90 (m) | ~13.8 (br s), ~13.0 (br s, COOH)[10] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions |
| Methyl 3-phenyl-1H-pyrazole-5-carboxylate | ESI+ | 217.08 | 185 (loss of CH₃OH), 157 (loss of COOCH₃), 103 (phenylacetylene) |
| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | ESI+ | 231.10 | 185 (loss of C₂H₅OH), 157 (loss of COOC₂H₅), 103 (phenylacetylene)[8] |
| 3-Phenyl-1H-pyrazole-5-carboxylic acid | ESI+ | 203.06 | 185 (loss of H₂O), 157 (loss of COOH), 103 (phenylacetylene)[10] |
Experimental Protocols & Workflows
Detailed methodologies for the key analytical techniques are provided below.
HPLC is a precise and reliable method for separating the main compound from potential impurities.[4] A typical reversed-phase HPLC method is described.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B.[4]
Workflow Diagram:
Caption: HPLC Purity Analysis Workflow.
NMR spectroscopy is indispensable for structural elucidation and can be used for quantitative purity determination (qNMR). ¹H and ¹³C NMR provide detailed information about the molecular structure.[5]
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. The ratio of the integral of the main compound signals to the impurity signals can be used for a semi-quantitative purity assessment. For quantitative NMR (qNMR), a certified internal standard is added.
Logical Relationship Diagram for Spectral Interpretation:
Caption: NMR Data Interpretation Logic.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the synthesized compound and potential impurities.[5]
Experimental Protocol:
-
Instrumentation: Mass spectrometer with ESI or EI source, often coupled with HPLC (LC-MS).
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode for these compounds.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range. For structural elucidation of impurities, perform tandem mass spectrometry (MS/MS).
-
Data Analysis: Confirm the molecular weight of the main peak. Analyze other detected masses to identify potential impurities by comparing them to the masses of known starting materials, by-products, or degradation products.
Experimental Workflow for Impurity Identification:
Caption: LC-MS Workflow for Impurity ID.
Conclusion
The purity assessment of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogs requires a multi-technique approach. HPLC is the gold standard for quantitative purity determination and separation of impurities. NMR spectroscopy provides essential structural confirmation and can detect impurities that may not be visible by HPLC. Mass spectrometry is crucial for confirming the molecular weight and identifying unknown impurities. By employing these methods in a complementary fashion, researchers can ensure the high quality and purity of their synthesized compounds, which is a critical step in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-苯基-1H-吡唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide: Methyl 3-phenyl-1H-pyrazole-5-carboxylate vs. Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methyl 3-phenyl-1H-pyrazole-5-carboxylate and ethyl 3-phenyl-1H-pyrazole-5-carboxylate, two closely related heterocyclic compounds. While direct comparative studies on their biological activities are not extensively available in the current literature, this document compiles their known physicochemical properties, synthesis methods, and the broader biological context of the pyrazole scaffold to inform research and development decisions.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are crucial for understanding their potential behavior in biological systems.
| Property | Methyl 3-phenyl-1H-pyrazole-5-carboxylate | Ethyl 3-phenyl-1H-pyrazole-5-carboxylate |
| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 202.21 g/mol | 216.24 g/mol |
| Appearance | Solid | Solid |
| CAS Number | 56426-35-8[1] | 5932-30-9 |
Synthesis and Structure
Both esters can be synthesized through established chemical routes. The choice of synthesis may depend on the availability of starting materials and desired scale.
General Synthesis Workflow
Biological Activity: A Comparative Overview
The pyrazole nucleus is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. While direct, quantitative comparisons of the methyl and ethyl esters of 3-phenyl-1H-pyrazole-5-carboxylate are scarce, studies on related pyrazole esters provide insights into their potential activities.
Anti-Inflammatory Activity
Pyrazole derivatives have been extensively investigated for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. Specifically, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited notable activity. This suggests that the ethyl ester scaffold is a promising starting point for developing novel anti-inflammatory agents.
Anticancer Activity
The anticancer potential of pyrazole-based compounds is another area of active research. Studies have shown that both methyl and ethyl esters of more complex, substituted 3,4-diaryl-1H-pyrazole-5-carboxylates exhibit cytotoxicity against human colorectal cancer cell lines in the low micromolar range[1]. This indicates that the core pyrazole-5-carboxylate structure can serve as a foundation for potent anticancer agents.
Structure-Activity Relationship (SAR) Considerations
The variation of the ester group from methyl to ethyl can influence a compound's physicochemical properties, such as lipophilicity and solubility. These changes can, in turn, affect pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), as well as the compound's interaction with its biological target. Generally, increasing the alkyl chain length of an ester can increase lipophilicity, which may enhance cell membrane permeability but could also lead to increased metabolic susceptibility or reduced aqueous solubility. Without direct comparative data, it is hypothesized that the ethyl ester may exhibit slightly different potency or pharmacokinetic behavior compared to the methyl ester.
Experimental Protocols
To facilitate direct comparison, detailed experimental protocols for the synthesis of both compounds and for evaluating their potential biological activities are provided below.
Synthesis Protocols
Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate
This one-pot synthesis involves the reaction of phenylhydrazine with dimethylacetylenedicarboxylate (DMAD).
-
Materials: Phenylhydrazine, dimethylacetylenedicarboxylate (DMAD), toluene, dichloromethane (DCM).
-
Procedure:
-
To a solution of phenylhydrazine (1 equivalent) in a 1:1 mixture of toluene and DCM, add DMAD (1 equivalent) dropwise at room temperature.
-
Reflux the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.
-
Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This synthesis typically involves the cyclization of a β-ketoester derivative with hydrazine.
-
Materials: Ethyl 2,4-dioxo-4-phenylbutanoate, hydrazine hydrate, glacial acetic acid.
-
Procedure:
-
Dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
-
Biological Evaluation Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the methyl and ethyl esters in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values for each compound.
-
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Procedure:
-
Divide animals (e.g., Wistar rats) into groups: control, standard (e.g., indomethacin), and test groups for each compound at different doses.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Conclusion
References
Performance Benchmark: Methyl 3-phenyl-1H-pyrazole-5-carboxylate in Anticancer and Anti-inflammatory Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, methyl 3-phenyl-1H-pyrazole-5-carboxylate and its derivatives have garnered significant interest for their potential as anticancer and anti-inflammatory agents. This guide provides an objective comparison of the performance of methyl 3-phenyl-1H-pyrazole-5-carboxylate and related analogs against established drugs in key in vitro assays. The data presented is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Anticancer Activity: In Vitro Cytotoxicity
The anticancer potential of pyrazole derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against the human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines, with the widely used chemotherapeutic agent Doxorubicin included for comparison.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| A pyrazole derivative | MCF-7 | 1.31 | Doxorubicin | MCF-7 | 0.65 - 3.10 |
| A pyrazole derivative | A549 | 2.82 - 6.28 | Doxorubicin | A549 | 0.4 - 2.43 |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 1.31 | |||
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | A549 | 2.82 - 6.28 |
Note: The IC50 values for Doxorubicin can vary between studies due to different experimental conditions such as incubation time and cell passage number[1][2][3][4][5]. The data for the pyrazole derivatives are from separate studies and are presented here for comparative context[6][7].
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A primary mechanism for the anti-inflammatory activity of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. The following table compares the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives against the well-known selective COX-2 inhibitor, Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| A pyrazole-pyrazoline derivative | - | - | - | Celecoxib | 9.4 - 39.8 | 0.05 - 8.9 | 7.6 - 117.5 |
| Pyrazoline derivative 2g | - | 80 | - | ||||
| Pyrazolyl-thiazolidinone derivative 16a | - | - | 134.6 |
Note: The IC50 values for Celecoxib and the selectivity index can vary depending on the specific assay conditions[7][8][9][10][11]. The data for the pyrazole derivatives are from different studies and are presented for comparative purposes[5][12][13]. A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., methyl 3-phenyl-1H-pyrazole-5-carboxylate) and a reference compound (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified ovine or human COX-1 and recombinant human COX-2 enzymes.
-
Reaction Mixture: In a reaction vessel, combine the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a solution like 10% trichloroacetic acid in 1 N hydrochloric acid.
-
Product Quantification: The product of the reaction, typically Prostaglandin E2 (PGE2), is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Signaling Pathways
The anticancer effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most critical pathways are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[14][15][16][17][18] Its aberrant activation is a common feature in many cancers. Small molecule inhibitors targeting components of this pathway are of significant interest in cancer therapy.
Caption: The PI3K/Akt signaling cascade.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes such as cell growth, differentiation, and survival.[19][20][21][22][23] Dysregulation of this pathway is also a hallmark of many cancers.
Caption: The MAPK/ERK signaling cascade.
Conclusion
Methyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogs represent a promising class of compounds with demonstrated potential in both anticancer and anti-inflammatory applications. The comparative data, while not from direct head-to-head studies, suggests that derivatives of this scaffold can exhibit potent activity, in some cases comparable to or exceeding that of standard drugs. The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses. Furthermore, the elucidation of the involvement of key signaling pathways such as PI3K/Akt and MAPK/ERK provides a roadmap for mechanistic studies and the rational design of more potent and selective therapeutic agents based on the pyrazole core. Future research should focus on direct comparative studies to unequivocally establish the performance of specific derivatives and further explore their mechanisms of action.## Performance Benchmark of Methyl 3-phenyl-1H-pyrazole-5-carboxylate in Preclinical Assays
This guide offers a comparative analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its structural analogs in key anticancer and anti-inflammatory assays. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to benchmark the performance of this pyrazole derivative against established therapeutic agents.
In Vitro Anticancer Activity
The cytotoxic potential of pyrazole derivatives is a critical measure of their anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following table presents a summary of the in vitro cytotoxic activity of various pyrazole derivatives against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The performance of these compounds is contextualized by comparison with Doxorubicin, a widely used chemotherapeutic drug.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)
| Compound/Drug | Cell Line | IC50 (µM) |
| Pyrazole Derivatives | ||
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 1.31[7] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | A549 | 2.82 - 6.28[6] |
| Reference Compound | ||
| Doxorubicin | MCF-7 | 0.65 - 3.10[4][5] |
| Doxorubicin | A549 | 0.4 - 2.43[5] |
Note: IC50 values can exhibit variability across different studies due to factors such as incubation time and cell passage number.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A key mechanism underlying the anti-inflammatory effects of many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological processes, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects. The table below compares the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives with the selective COX-2 inhibitor, Celecoxib.
Table 2: Comparative in vitro COX Inhibition
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Derivatives | |||
| A pyrazole-pyrazoline derivative | - | - | -[12] |
| Pyrazoline derivative 2g | - | 80[13] | - |
| Pyrazolyl-thiazolidinone derivative 16a | - | - | 134.6[5] |
| Reference Compound | |||
| Celecoxib | 9.4 - 39.8[8][9][11] | 0.05 - 8.9[8][9][10][11] | 7.6 - 117.5[7][8][10][11] |
Note: A higher selectivity index indicates greater selectivity for the COX-2 enzyme.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol details a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add varying concentrations of the test compound and a reference drug to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value by plotting the absorbance against the concentration of the compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Reaction Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), combine the test compound, heme, and either COX-1 or COX-2 enzyme.
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Reaction Termination: Stop the reaction after 20 minutes by adding a solution of 10% trichloroacetic acid in 1 N hydrochloric acid.
-
Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.
Signaling Pathway Diagrams
The biological activities of pyrazole derivatives are often linked to their modulation of key cellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer.
Caption: The PI3K/Akt signaling cascade.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling route that transduces signals from the cell surface to the nucleus, influencing a wide range of cellular processes, including proliferation and differentiation.
Caption: The MAPK/ERK signaling pathway.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. cdn-links.lww.com [cdn-links.lww.com]
- 23. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of Pyrazole Derivatives: A Cross-Validated Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various pyrazole derivatives, supported by experimental data from peer-reviewed studies. The information is intended to facilitate the cross-validation of experimental findings and guide future research in the development of pyrazole-based therapeutic agents.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. This section compares the cytotoxic activity of several pyrazole derivatives against different cancer cell lines and their inhibitory effects on key cancer-related kinases.
Comparative Cytotoxicity (IC50) Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | |||
| Compound 26 | - | 34.58 (VEGFR-2) | [1] |
| Compound 27 | MCF7 | 16.50 | [1] |
| CDK2 Inhibitors | |||
| Compound 29 | MCF7 | 17.12 | [1] |
| HepG2 | 10.05 | [1] | |
| A549 | 29.95 | [1] | |
| Caco2 | 25.24 | [1] | |
| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | [1] |
| Compound 5 | HepG2 | 13.14 | [2] |
| MCF-7 | 8.03 | [2] | |
| Other Anticancer Pyrazoles | |||
| Compound 11 | Various | 0.01 - 0.65 | [1] |
| Pyrazole Benzamide Derivatives | HCT-116 | 7.74 - 82.49 (µg/mL) | [3] |
| MCF-7 | 4.98 - 92.62 (µg/mL) | [3] |
Key Signaling Pathways Targeted by Anticancer Pyrazoles
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[4] Dysregulation of CDK2 activity is common in many cancers.[5] Pyrazole derivatives have been developed as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling in cell cycle progression and its inhibition by pyrazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standardized method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.
Objective: To determine the IC50 value of a pyrazole derivative.
Materials:
-
Pyrazole derivatives
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Activity of Pyrazole Derivatives
Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Comparative COX Inhibition Data
The following table presents the IC50 values of various pyrazole derivatives against COX-1 and COX-2 enzymes, along with their selectivity index (SI). A higher SI indicates greater selectivity for COX-2.
| Compound/Derivative | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | - | 19.87 | - | [6] |
| Compound 3b | - | 39.43 | 22.21 | [6] |
| Compound 4a | - | 61.24 | 14.35 | [6] |
| Compound 5b | - | 38.73 | 17.47 | [6] |
| Compound 5e | - | 39.14 | 13.10 | [6] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4500 | 20 | 225 | [7] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.
Objective: To determine the IC50 values of a pyrazole derivative for COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Detection reagent (e.g., TMPD for colorimetric assay)
-
Pyrazole derivatives
-
Known selective COX-1 and COX-2 inhibitors (for controls)
-
96-well plate
-
Microplate reader
Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the pyrazole derivative at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specified time.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate for a set period to allow for prostaglandin production.
-
Detection: Stop the reaction and add a detection reagent that reacts with the product (e.g., prostaglandin G2) to produce a measurable signal (colorimetric or fluorometric).
-
Measurement: Read the signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of several pyrazole derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone 21a | Aspergillus niger | 2.9 - 7.8 | [8] |
| Staphylococcus aureus | 62.5 - 125 | [8] | |
| Bacillus subtilis | 62.5 - 125 | [8] | |
| Klebsiella pneumoniae | 62.5 - 125 | [8] | |
| Imidazo-pyridine pyrazole 18 | Gram-positive & Gram-negative bacteria | <1 | [9] |
| Pyrazole-triazole hybrid 21 | Gram-positive & Gram-negative bacteria | 10 - 15 | [9] |
| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of pyrazole derivatives.[10][11]
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Pyrazole derivatives
-
Microbial strains (bacterial or fungal)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Incubator
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivative in the appropriate broth medium in a 96-well plate.
-
Inoculation: Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum and add it to each well of the microtiter plate.
-
Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 3. srrjournals.com [srrjournals.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. elgenelim.com [elgenelim.com]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
Comparative Analysis of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate and Its Analogs in Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methyl 3-phenyl-1H-pyrazole-5-carboxylate and related pyrazole derivatives, focusing on their synthesis and biological activities. The information is compiled from peer-reviewed studies to assist researchers in evaluating these compounds for potential applications in drug discovery and development.
I. Synthesis of Pyrazole Carboxylate Derivatives
The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry. Various methods have been developed, with recent advancements focusing on improving efficiency and yield. A comparison of conventional heating versus microwave-assisted organic synthesis (MAOS) highlights the potential for significant improvements in reaction time and yield.
Table 1: Comparison of Synthesis Methods for Phenyl-1H-pyrazole Derivatives
| Method | Temperature (°C) | Time | Power (W) | Yield (%) | Reference |
| Conventional Heating | 75 | 2 hours | N/A | 72 - 90 | [1] |
| Microwave-Assisted (MAOS) | 60 | 5 minutes | 50 | 91 - 98 | [1] |
Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [1]
This protocol describes the general procedure for the synthesis of phenyl-1H-pyrazoles using microwave irradiation.
-
Reactants: A suitable phenylhydrazine and a 1,3-dicarbonyl compound are used as starting materials.
-
Solvent: The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature and power for a short duration. For example, at 60°C and 50 W for 5 minutes.
-
Work-up: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as IR, MS, ¹H NMR, and ¹³C NMR.
Experimental Workflow: Synthesis of Phenyl-1H-pyrazoles
Caption: Microwave-assisted synthesis workflow for phenyl-1H-pyrazoles.
II. Biological Activities of Pyrazole Derivatives
Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities.[2][3][4] This section compares the biological activities of several pyrazole derivatives, including anti-inflammatory and antimicrobial effects.
A. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory potential of pyrazole derivatives. The carrageenan-induced rat paw edema model is a standard in vivo assay used for this purpose.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Structure | In Vivo Model | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Standard Drug | Reference |
| 10a | 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide | Carrageenan-induced rat paw edema | Not specified | 75 | Ibuprofen | [3] |
| 10e | Derivative of 10a | Carrageenan-induced rat paw edema | Not specified | 70 | Ibuprofen | [3] |
| 10f | Derivative of 10a | Carrageenan-induced rat paw edema | Not specified | 76 | Ibuprofen | [3] |
| 10g | Derivative of 10a | Carrageenan-induced rat paw edema | Not specified | 78 | Ibuprofen | [3] |
| 4g | 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative | Not specified | Not specified | Max activity | Diclofenac sodium | [3] |
| 4i | 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative | Not specified | Not specified | Max activity | Diclofenac sodium | [3] |
| 4k | 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative | Not specified | Not specified | Max activity | Diclofenac sodium | [3] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay [3]
-
Animals: Wistar rats of either sex are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compounds and the standard drug (e.g., Ibuprofen or Diclofenac sodium) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered to the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Inflammatory Response
Caption: Inhibition of inflammatory mediators by pyrazole derivatives.
B. Antimicrobial and Antifungal Activity
Many pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. The broth microdilution method is a common technique for determining the minimum inhibitory concentration (MIC) of these compounds.
Table 3: Antimicrobial and Antifungal Activity of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative 1 | S. aureus | 125 | C. albicans | 250 | [2] |
| Derivative 2 | S. pyogenes | 100 | A. niger | 500 | [2] |
| Derivative 3 | E. coli | 200 | A. clavatus | 250 | [2] |
| Derivative 4 | P. aeruginosa | 250 | [2] |
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing [2]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Relationship: Drug Discovery Process
Caption: The sequential stages of the drug discovery process.
III. Conclusion
Methyl 3-phenyl-1H-pyrazole-5-carboxylate and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. The optimization of synthesis, particularly through methods like MAOS, can lead to higher yields and shorter reaction times. The diverse biological activities, including anti-inflammatory and antimicrobial effects, make these compounds promising candidates for further investigation. The data presented in this guide, compiled from various peer-reviewed sources, provides a basis for comparing the performance of different pyrazole derivatives and for designing novel compounds with enhanced therapeutic properties. Further research is warranted to explore the structure-activity relationships and mechanisms of action of these promising molecules.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate: A Guide for Laboratory Professionals
Hazard Assessment of Structurally Similar Compounds
Due to the absence of a dedicated SDS for methyl 3-phenyl-1H-pyrazole-5-carboxylate, a conservative approach to its handling and disposal is warranted. An analysis of safety data for analogous pyrazole compounds indicates a potential for hazards including oral toxicity and irritation to the eyes and skin.
| Compound Name | CAS Number | Hazard Statements |
| 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 202.21 (M.W.) | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1] |
| 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | 10199-53-8 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2] |
| 3-Methyl-1-phenyl-2-pyrazoline-5-one | 89-25-8 | Acute Tox. 4 (Oral), Eye Irrit. 2A[3] |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 89-25-8 | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4][5][6] |
This table summarizes hazard information for structurally related compounds to infer the potential risks of methyl 3-phenyl-1H-pyrazole-5-carboxylate. Hazard classifications are based on the Globally Harmonized System (GHS).
Experimental Protocol for Disposal
The recommended disposal procedure for methyl 3-phenyl-1H-pyrazole-5-carboxylate involves treating it as hazardous chemical waste. High-temperature incineration by a licensed professional waste disposal company is the preferred method for such compounds.[7]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves.
-
Waste Segregation: Do not mix methyl 3-phenyl-1H-pyrazole-5-carboxylate waste with other waste streams.[7] Halogenated and non-halogenated solvent wastes should also be kept separate.
-
Solid Waste Collection:
-
Collect any unused or contaminated solid methyl 3-phenyl-1H-pyrazole-5-carboxylate in a clearly labeled, sealable, and chemically compatible waste container.[7]
-
The label must include the full chemical name, "methyl 3-phenyl-1H-pyrazole-5-carboxylate," the CAS number "56426-35-8," and prominent hazard warnings such as "Harmful," and "Irritant".[7]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[7]
-
-
Liquid Waste Collection (for solutions):
-
If the compound is in a solvent, it should be collected in a labeled, sealed, and compatible container for hazardous waste.
-
The first rinse of any glassware that contained the compound should be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a formal request to the EHS department.
-
Professional Disposal: The ultimate disposal of methyl 3-phenyl-1H-pyrazole-5-carboxylate must be handled by a licensed professional waste disposal service.[7]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [8]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
Caption: A flowchart outlining the procedural steps for the safe disposal of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
References
- 1. 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling methyl 3-phenyl-1H-pyrazole-5-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with methyl 3-phenyl-1H-pyrazole-5-carboxylate. The following procedures are based on available data for structurally similar compounds and general best practices for handling pyrazole derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Hand Protection | Chemical-resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory Coat | To prevent skin exposure. |
| Respiratory Protection | N95 (US) or P1 (EN 143) Respirator | Recommended when handling the powder outside of a fume hood or if dust formation is likely. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety during the handling of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area. A laboratory fume hood is highly recommended to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
-
Donning PPE :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust when working with the solid form of the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Decontamination :
-
After handling, wash hands thoroughly with soap and water.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its contaminated materials is vital to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused solid compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed container for solid chemical waste.[3]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[3]
-
-
Storage of Waste :
-
Store waste containers in a designated, well-ventilated chemical waste storage area.[3]
-
-
Professional Disposal :
-
All waste containing methyl 3-phenyl-1H-pyrazole-5-carboxylate must be disposed of through a licensed chemical waste disposal service.[3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[3]
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of methyl 3-phenyl-1H-pyrazole-5-carboxylate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
